TDI-011536
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H16N4O2S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[3-benzyl-4-(hydroxymethyl)-1,3-thiazol-2-ylidene]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c24-11-14-12-26-19(23(14)10-13-5-2-1-3-6-13)22-18(25)16-9-21-17-15(16)7-4-8-20-17/h1-9,12,24H,10-11H2,(H,20,21) |
Clave InChI |
LJNPGPUDPDQGLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CSC2=NC(=O)C3=CNC4=C3C=CC=N4)CO |
Origen del producto |
United States |
Foundational & Exploratory
TDI-011536: A Technical Guide to a Potent LATS Kinase Inhibitor for Regenerative Medicine
Abstract
TDI-011536 is a potent, small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key regulators of the Hippo signaling pathway. By selectively targeting LATS kinases, this compound promotes the nuclear translocation and activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This activity stimulates cell proliferation and has demonstrated significant potential in promoting the regeneration of post-mitotic tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders. The core of the Hippo pathway consists of a kinase cascade where MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[1] Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[1][2]
This compound is a derivative of an earlier LATS inhibitor, TRULI, with significantly improved potency, stability, and drug-like properties.[3][4] It acts as an ATP-competitive inhibitor of LATS1/2, effectively blocking the phosphorylation of YAP and TAZ.[4][5] This inhibition allows YAP/TAZ to translocate to the nucleus, where they bind to TEAD family transcription factors to induce the expression of genes that promote cell proliferation and regeneration.[3][6] This mechanism of action has positioned this compound as a promising therapeutic agent for regenerative medicine, with demonstrated efficacy in promoting the proliferation of cardiomyocytes and retinal cells.[3][7]
Mechanism of Action: The Hippo Signaling Pathway
This compound's therapeutic potential stems from its precise intervention in the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.
References
- 1. pnas.org [pnas.org]
- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 6. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TDI-011536: A Technical Guide to the Potent Lats Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to promote gene expression programs involved in cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the phosphorylation of YAP and TAZ.[2][3] This phosphorylation event promotes the cytoplasmic retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and transcriptional activity.[4]
This compound functions as an ATP-competitive inhibitor of Lats1/2 kinases.[5] By blocking the catalytic activity of Lats1/2, this compound prevents the phosphorylation of YAP at key serine residues (e.g., S127).[6][7] This allows dephosphorylated YAP to accumulate in the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell proliferation and regeneration.[6][8]
Quantitative Data Presentation
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Lats1 IC50 | 0.76 nM | In vitro kinase assay | [9] |
| EC50 (YAP phosphorylation) | 10 nM | Cell-based assay | [5] |
| YAP Phosphorylation Reduction | ~80% at 3 µM | Human retinal organoids | [5] |
| Proliferation of Müller Glia | Tenfold increase | Human retinal organoids | [6] |
Table 2: In Vivo Efficacy in Mice (Intraperitoneal Administration)
| Dosage | Time Point | Organ | Effect on pYAP | Reference |
| 200 mg/kg | 2 hours | Heart, Liver, Skin | Profound reduction | [6][7] |
| 200 mg/kg | 4 hours | Heart, Liver, Skin | Profound reduction | [6][7] |
| 100 mg/kg | 4 hours | Heart, Liver | Maintained reduction | [6][7] |
| 100 mg/kg | 4 hours | Skin | No significant reduction | [6][7] |
| 50 mg/kg | 4 hours | Heart, Liver, Skin | No significant reduction | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Lats Kinase Inhibition Assay
This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity of this compound on Lats1 kinase using YAP as a substrate.
Materials:
-
Recombinant Lats1 kinase
-
Recombinant GST-YAP protein
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Anti-phospho-YAP (S127) antibody
-
Anti-GST antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and this compound (or DMSO control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cellular Yap Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of this compound on YAP phosphorylation in cultured cells.
Materials:
-
HEK293A cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the ratio of phospho-YAP to total YAP to determine the effect of this compound.
In Vivo Mouse Studies
This protocol outlines the procedure for intraperitoneal administration of this compound to mice and subsequent tissue collection for analysis.
Materials:
-
Swiss Webster mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 10% Kolliphor HS 15 in PBS)
-
Syringes and needles (27-30 gauge)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Tubes for tissue storage
Procedure:
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound or vehicle to mice via intraperitoneal injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).
-
At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to approved protocols.
-
Immediately dissect the target organs (e.g., heart, liver, skin).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot or RNA sequencing).
RNA Sequencing and Analysis
This protocol describes the general workflow for analyzing changes in gene expression in tissues from this compound-treated mice.
Materials:
-
Frozen tissue samples
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA sequencing libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis between this compound-treated and vehicle-treated groups.
-
Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes affected by this compound treatment, with a focus on YAP target genes.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the Hippo-Yap signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising candidate for further development in regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of Lats kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.unipd.it [bio.unipd.it]
- 3. Frontiers | Generation and Staging of Human Retinal Organoids Based on Self-Formed Ectodermal Autonomous Multi-Zone System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Retinal Organoids: Cultivation, Differentiation, and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A simple and efficient method for generating human retinal organoids | Semantic Scholar [semanticscholar.org]
- 8. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TDI-011536 on YAP Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By directly targeting LATS1/2, this compound effectively prevents the phosphorylation of Yes-associated protein (YAP), a critical transcriptional co-activator. This inhibition leads to the nuclear translocation of YAP, subsequent activation of target gene expression, and promotion of cell proliferation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.
Mechanism of Action: Inhibition of the Hippo Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP.[1][2] When the Hippo pathway is active, LATS1/2 kinases phosphorylate YAP at specific serine residues (e.g., Ser127), leading to its cytoplasmic sequestration and subsequent degradation.[2]
This compound functions as an ATP-competitive inhibitor of LATS1/2 kinases.[3] By blocking the catalytic activity of LATS1/2, this compound prevents the phosphorylation of YAP.[4][5][6] As a result, unphosphorylated YAP is free to translocate into the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell growth and proliferation.[2][7]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Lats kinases) | 0.76 nM | In vitro kinase assay (2 mM ATP) | [3] |
| EC50 (YAP phosphorylation) | 10 nM | Cell-based assay | [3] |
Table 1: In Vitro Potency of this compound
| Model System | Treatment | Effect on YAP Phosphorylation | Reference |
| Human Retinal Organoids | 3 µM this compound for 24 hours | ~80% reduction | [3][8][9] |
| Mouse (in vivo) | 200 mg/kg, intraperitoneal injection | Remarkable reduction in pYAP/total YAP in heart, liver, and skin | [3][5][8] |
Table 2: In Vitro and In Vivo Efficacy of this compound on YAP Phosphorylation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the Hippo signaling pathway and a typical experimental workflow for assessing its effect on YAP phosphorylation.
Caption: Mechanism of this compound in the Hippo pathway.
Caption: Workflow for assessing this compound effects.
Experimental Protocols
In Vitro YAP Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., HEK293A) in appropriate growth medium and culture until they reach the desired confluency.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Perform densitometric analysis of the protein bands to determine the ratio of phosphorylated YAP to total YAP.
In Vivo Analysis of YAP Phosphorylation in Mice
-
Animal Handling: Acclimate mice to the experimental conditions according to institutional guidelines.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).[5][8] A vehicle control group should be included.
-
Tissue Collection: At various time points post-injection (e.g., 2, 4 hours), euthanize the mice and harvest tissues of interest (e.g., heart, liver, skin).[5][8]
-
Protein Extraction: Homogenize the collected tissues in lysis buffer and extract total protein.
-
Western Blotting and Analysis: Follow the same procedure as described for the in vitro assay to determine the pYAP/total YAP ratio in the tissue lysates.
Cell Proliferation Assay (EdU Incorporation)
-
Cell Culture and Treatment: Culture cells or organoids and treat with this compound or vehicle as described above.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, to the culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.[8][9]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.
-
EdU Detection: Perform a click chemistry reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.
-
Immunofluorescence (Optional): Co-stain with antibodies against cell-type-specific markers (e.g., Sox9 for Müller glia) and a nuclear counterstain (e.g., DAPI).[8][9]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells to determine the proliferation rate.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts by inhibiting LATS1/2 kinases to reduce YAP phosphorylation. This targeted mechanism of action effectively activates YAP signaling, leading to increased cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the Hippo pathway and the regenerative potential of LATS kinase inhibitors.
References
- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
TDI-011536: A Technical Guide to a Potent LATS Kinase Inhibitor for Organ Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to their accumulation in the nucleus, where they promote gene expression programs associated with cell proliferation and tissue growth. This mechanism holds significant promise for therapeutic strategies aimed at regenerating organs with limited intrinsic repair capacity, such as the heart, retina, and liver. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its application in organ regeneration research.
Core Mechanism of Action: Hippo Pathway Modulation
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, acting as a brake on cell proliferation.[1][2] In this pathway, a cascade of kinases ultimately leads to the phosphorylation of YAP and TAZ by LATS1/2.[3][4] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[5] this compound directly inhibits LATS1/2, thereby preventing YAP/TAZ phosphorylation.[3][6] As a result, dephosphorylated YAP/TAZ translocates to the nucleus, associates with TEAD transcription factors, and initiates the transcription of pro-proliferative and anti-apoptotic genes.[5]
Quantitative Data Presentation
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Human Retinal Organoids
| Parameter | Compound/Concentration | Result | Reference |
| YAP Phosphorylation | 10 µM TRULI (predecessor compound) | ~30% reduction in pYAP/tYAP ratio | [3][6] |
| 3 µM this compound | ~80% reduction in pYAP/tYAP ratio | [3][6] | |
| Müller Glia Proliferation | 10 µM TRULI (5-day treatment) | ~5-fold increase in EdU+ Sox9+ cells | [3][6] |
| This compound | ~10-fold increase in EdU+ Sox9+ cells | [6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice (Intraperitoneal Administration)
| Dosage | Time Point | Organ | Effect on pYAP Levels | Reference |
| 50 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |
| 4 hours | Liver, Heart, Skin | No significant reduction | [3][6] | |
| 100 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |
| 4 hours | Liver, Heart | Maintained reduction | [3][6] | |
| 4 hours | Skin | No significant reduction | [3][6] | |
| 200 mg/kg | 2 hours | Liver, Heart, Skin | Profound reduction | [3][6] |
| 4 hours | Liver, Heart, Skin | Maintained reduction for over 4 hours | [3][6] |
Table 3: In Vivo Proliferative Effect in a Mouse Cardiac Cryoinjury Model
| Treatment | Duration | Outcome | Reference |
| Vehicle Control | 2-3 days | Few EdU-positive cardiomyocytes outside the lesion | [6] |
| This compound (100 mg/mL) | 2-3 days | Increased number of EdU-labeled cardiomyocytes throughout the myocardium | [6] |
Experimental Protocols
The following protocols are generalized methodologies based on published studies involving this compound and standard laboratory techniques. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Treatment of Human Retinal Organoids
This protocol describes the application of this compound to induce proliferation in Müller glia within 3D human retinal organoids.
Methodology:
-
Organoid Culture: Culture human retinal organoids derived from induced pluripotent stem cells according to established protocols.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 3 µM) in the culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Replace the medium in the organoid cultures with the medium containing this compound or vehicle.
-
Incubation:
-
Harvesting and Analysis:
-
Western Blot: Harvest organoids, lyse, and perform western blotting to determine the ratio of phosphorylated YAP (pYAP) to total YAP (tYAP).
-
Proliferation Assay: Harvest organoids, fix in 4% paraformaldehyde, cryosection, and perform EdU click chemistry staining followed by immunofluorescence for cell-specific markers (e.g., Sox9 for Müller glia).
-
-
Quantification: Use fluorescence microscopy to quantify the number of EdU and Sox9 double-positive cells.[6]
In Vivo Administration and Cardiac Cryoinjury Model in Mice
This protocol outlines the systemic administration of this compound in a mouse model of cardiac injury to assess cardiomyocyte proliferation.
Methodology:
-
Cryoinjury:
-
Anesthetize adult mice (e.g., 8 weeks old) using appropriate methods.
-
Perform a thoracotomy to expose the heart.
-
Create a cryolesion on the right ventricle by applying a metal probe pre-cooled in liquid nitrogen for a standardized duration.[6]
-
Suture the incision and allow the animal to recover.
-
-
Compound Administration:
-
Prepare this compound for injection. A formulation could involve dissolving the compound in DMSO and then diluting it in a vehicle like PEG300, Tween80, and water, or corn oil.
-
Administer this compound (e.g., 100 mg/mL) or vehicle control via intraperitoneal (IP) injection daily for the desired treatment period (e.g., 2-3 days).[6]
-
-
Proliferation Labeling:
-
Co-administer EdU via IP injection to label proliferating cells during the treatment window.
-
-
Tissue Collection and Analysis:
-
At the experimental endpoint (e.g., two weeks post-injury), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Excise the hearts, postfix, and process for paraffin or frozen sectioning.
-
Perform EdU "click" chemistry staining on tissue sections.
-
Conduct immunofluorescence staining for cardiomyocyte markers (e.g., Troponin I or alpha-smooth muscle actin) and a nuclear counterstain (e.g., DAPI).[2]
-
-
Quantification:
-
Use fluorescence microscopy to acquire images of the myocardium, particularly areas adjacent to the lesion.
-
Quantify the number of EdU-positive nuclei within Troponin I-positive cells to determine the extent of cardiomyocyte proliferation.[6]
-
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the Hippo-Yap pathway in organ regeneration. Its high potency and demonstrated in vivo efficacy make it a significant improvement over earlier LATS kinase inhibitors.[1][6] The quantitative data and protocols provided herein serve as a guide for researchers aiming to explore the therapeutic potential of YAP/TAZ activation in various models of tissue injury and disease. Future research should focus on optimizing delivery methods, evaluating long-term safety and efficacy, and exploring the application of this compound in a broader range of regenerative contexts. After further chemical refinement, related compounds might prove useful in protective and regenerative therapies.[1]
References
- 1. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cryoinjury model in neonatal mice for cardiac translational and regeneration research | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PMC [pmc.ncbi.nlm.nih.gov]
TDI-011536: A Potent Nanomolar Inhibitor of Lats Kinases for Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
TDI-011536 has emerged as a promising small molecule inhibitor of Large Tumor Suppressor Kinases (Lats1 and Lats2), key components of the Hippo signaling pathway. By effectively blocking this pathway at nanomolar concentrations, this compound promotes cell proliferation in tissues that are typically post-mitotic, offering significant potential for regenerative therapies. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its mechanism of action, quantitative potency, and the experimental protocols used to validate its activity.
Core Mechanism of Action: Inhibition of the Hippo Signaling Pathway
This compound functions as a potent, ATP-competitive inhibitor of Lats kinases.[1] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, acting as a brake on cell proliferation.[2] When active, the pathway culminates in the phosphorylation of the transcriptional coactivators Yap and Taz by Lats1 and Lats2.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation where they would otherwise promote the expression of genes involved in cell proliferation and survival.[2]
By inhibiting Lats kinases, this compound prevents the phosphorylation of Yap.[3] This allows Yap to accumulate in the nucleus, where it can associate with transcription factors to initiate a gene expression program that drives cell division.[4] This mechanism has been demonstrated to elicit the proliferation of various cell types, including those in the heart, central nervous system, and sensory organs.[2][3]
Quantitative In Vitro Efficacy
This compound demonstrates potent inhibition of Lats kinases and subsequent cellular effects at nanomolar concentrations. The following tables summarize the key quantitative data from various in vitro studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.76 nM | In vitro Lats kinase assay with 2 mM ATP | [1] |
| EC50 | 10 nM | Cell-based Yap phosphorylation assay | [1] |
| EC50 | 40.8 ± 4.5 nM | Cell-based Yap phosphorylation assay (30 measurements) | [3] |
| Cell/Tissue Model | Treatment Concentration | Duration | Observed Effect | Reference |
| Human Retinal Organoids | 3 µM | 24 hours | Profound suppression of Yap phosphorylation (almost 80% reduction) | [1][2] |
| Human Retinal Organoids | 3 µM | 5 days | Tenfold increase in the number of proliferating Müller glia (EdU and Sox9 double-positive cells) | [5] |
| Retinal Pigment Epithelium (RPE) Monolayers | Not Specified | 24-96 hours | Significantly increased wound healing and cell proliferation compared to control | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the in vitro efficacy of this compound.
Cell Culture and Treatment
-
Human Retinal Organoids: Derived from human induced pluripotent stem cells, these organoids were cultured in long-term medium. For experiments, they were treated with this compound (e.g., 3 µM) or a vehicle control (DMSO) for specified durations (e.g., 24 hours for phosphorylation studies, 5 days for proliferation assays).[2][5]
-
Retinal Pigment Epithelium (RPE) Monolayers: In vitro wound healing assays were performed on RPE monolayers. Wounds were created, and the cells were then treated with this compound or a vehicle.[6]
Yap Phosphorylation Assay (Immunoblotting)
This assay quantifies the extent of Lats kinase inhibition by measuring the phosphorylation status of its direct substrate, Yap.
-
Protein Lysate Preparation: Following treatment with this compound, cells or organoids are lysed to extract total protein.[5]
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated Yap (pYap, typically at Ser127) and total Yap (tYap).[3]
-
Quantification: The ratio of pYap to tYap is determined to assess the degree of Yap dephosphorylation, indicating Lats kinase inhibition.[3]
Cell Proliferation Assay (EdU Incorporation)
This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.
-
EdU Labeling: Cells or organoids are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. This is done concurrently with this compound treatment.[5][6]
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow for the detection of incorporated EdU.
-
Click-iT® Reaction: A fluorescent azide is "clicked" onto the alkyne group of EdU, allowing for its visualization.
-
Immunostaining (Optional): Co-staining with cell-type-specific markers (e.g., Sox9 for Müller glia) can identify the specific cell populations that are proliferating.[5]
-
Microscopy and Quantification: The percentage of EdU-positive cells (or double-positive cells with a cell-type marker) is quantified using fluorescence microscopy.[5][6]
Wound Healing Assay
This assay assesses the ability of a cell monolayer to migrate and proliferate to close a gap.
-
Monolayer Culture: Cells are grown to confluence in a culture dish.
-
Wound Creation: A scratch or wound is made in the monolayer using a pipette tip or other sterile instrument.
-
Treatment: The cells are treated with this compound or a vehicle control.
-
Imaging: The wound area is imaged at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).[6]
-
Quantification: The percentage of wound closure is calculated over time by measuring the change in the wound area.[6]
Conclusion
This compound is a highly potent small molecule inhibitor of Lats kinases with demonstrated in vitro efficacy at nanomolar concentrations. Its ability to de-repress the Hippo signaling pathway and promote the proliferation of terminally differentiated cells makes it a valuable research tool and a promising candidate for the development of regenerative therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the Hippo pathway.
References
- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine
An In-Depth Technical Guide on Target Genes and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TDI-011536, a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). By targeting the core of the Hippo signaling pathway, this compound promotes the activity of the transcriptional coactivators YAP and TAZ, unlocking the proliferative potential of cells and offering a promising avenue for regenerative medicine. This document details the mechanism of action, target genes, downstream physiological effects, and key experimental data related to this compound.
Core Mechanism of Action: LATS Kinase Inhibition
This compound is a small molecule designed as a potent, ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][2] These kinases are central to the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell proliferation.[3] In its active state, the Hippo pathway phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4][5][6] This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively acting as a brake on cell division.[4][5][6]
This compound directly inhibits LATS1/2, thereby preventing the phosphorylation of YAP and TAZ.[4][5] This allows YAP and TAZ to translocate to the nucleus, where they associate with DNA-binding transcription factors, primarily the TEAD family, to induce the expression of a wide array of pro-proliferative and anti-apoptotic genes.[4][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Hippo signaling pathway.
Target Genes and Downstream Effects
By promoting the nuclear activity of YAP, this compound stimulates the transcriptional activation of a host of downstream target genes. These genes are instrumental in promoting cell cycle progression and tissue growth. In vivo studies in mice have demonstrated the significant up-regulation of YAP target genes in the heart and liver following systemic administration of this compound.[4]
Key target genes that are upregulated include:
The downstream physiological effects of this compound are centered on its ability to induce proliferation in cells that are typically postmitotic. This has profound implications for regenerative medicine. Observed effects include:
-
Cardiac Regeneration: Promotes the proliferation of cardiomyocytes following cryolesions in adult mice.[4][5]
-
Retinal Regeneration: Fosters extensive proliferation in retinal organoids derived from human induced pluripotent stem cells and induces regeneration of the retinal pigment epithelium.[4][8]
-
Multi-Organ Effects: Systemic administration in mice suppresses YAP phosphorylation in the heart, liver, and skin, indicating broad tissue activity.[4][5]
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.76 nM | In vitro LATS kinase assay (2 mM ATP) | [1] |
| EC50 | 10 nM | Cell-based YAP phosphorylation assay | [1] |
| In Vivo Effect | Dosage | Time Point | Organ(s) | Observation | Reference |
| pYAP Reduction | 200 mg/kg (i.p.) | 2-4 hours | Heart, Liver, Skin | Profound reduction in phosphorylated YAP (S127) | [4] |
| pYAP Reduction | 100 mg/kg (i.p.) | 4 hours | Heart, Liver | Maintained dephosphorylation of YAP | [9] |
| pYAP Reduction | 50 mg/kg (i.p.) | 4 hours | N/A | pYAP levels recovered | [4] |
| Gene Expression | 200 mg/kg (i.p.) | 4 hours | Heart, Liver | Significant enrichment of YAP target gene expression | [4][9] |
| Cell-Based Assay | Compound Conc. | Time Point | Cell Type | Observation | Reference |
| YAP Phosphorylation | 3 µM | 24 hours | Human Retinal Organoids | ~80% reduction in YAP phosphorylation | [1][4] |
| Müller Glia Proliferation | 10 µM (TRULI) | 5 days | Human Retinal Organoids | ~5-fold increase in EdU incorporation | [4] |
| Müller Glia Proliferation | Not specified | 5 days | Human Retinal Organoids | ~10-fold increase in EdU incorporation (more potent than TRULI) | [9] |
Experimental Protocols
In Vivo Administration and Tissue Collection
-
Animal Model: Adult mice.
-
Compound Formulation: this compound is prepared for intraperitoneal (i.p.) injection. For example, a stock solution in DMSO can be diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or in corn oil.[10]
-
Dosing Regimen: Single i.p. injections of 50, 100, or 200 mg/kg were used to assess dose-dependent effects on YAP phosphorylation.[4] For cardiac injury studies, daily i.p. injections of 100 mg/kg were administered for two or three days.[4]
-
Tissue Harvesting: At specified time points (e.g., 2, 4, or 24 hours) post-injection, mice are euthanized, and organs such as the heart, liver, and skin are collected for analysis.[4]
Immunoblotting for YAP Phosphorylation
-
Protein Extraction: Tissues are homogenized and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated YAP (pYAP, specifically at Serine 127), total YAP (tYAP), and a loading control (e.g., GAPDH).[4]
-
Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. The ratio of pYAP to tYAP is quantified to determine the extent of LATS kinase inhibition.
RNA Sequencing and Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from harvested tissues (e.g., heart and liver) using standard methods.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.
-
Data Analysis: The resulting sequence data is aligned to a reference genome. Differential gene expression analysis is conducted to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to vehicle controls. Gene Set Enrichment Analysis (GSEA) is used to determine if known YAP target gene sets are enriched in the treated samples.[4][9]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo analysis of this compound.
Conclusion
This compound is a highly potent and specific inhibitor of LATS1/2 kinases, offering a powerful tool for modulating the Hippo-YAP signaling pathway. Its ability to promote the nuclear localization of YAP and activate downstream pro-proliferative gene expression has been demonstrated in multiple preclinical models. The promising results in cardiac and retinal regeneration highlight its potential as a therapeutic agent for a range of conditions characterized by limited cell proliferation and tissue damage. Further research and development of this compound and related compounds may pave the way for novel regenerative therapies.
References
- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
An In-depth Technical Guide to TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-011536 is a potent, small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By interrupting this pathway, this compound promotes the nuclear translocation and activity of the transcriptional coactivator Yes-associated protein (YAP), thereby stimulating cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its efficacy in promoting the proliferation of various cell types, including cardiomyocytes and retinal cells. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Hippo pathway modulation.
Chemical Structure and Physicochemical Properties
This compound is a derivative of a previously identified LATS kinase inhibitor, TRULI, with improved potency, aqueous solubility, and metabolic stability[1][2]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆N₄O₂S | [3] |
| Molecular Weight | 364.42 g/mol | [3] |
| CAS Number | 2687970-96-1 | [4] |
| Appearance | Solid | [4] |
Mechanism of Action: The Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional coactivator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. This compound is an ATP-competitive inhibitor of LATS1 and LATS2 kinases[4]. By inhibiting LATS kinase activity, this compound prevents the phosphorylation of YAP, allowing it to translocate to the nucleus. In the nucleus, YAP binds to TEAD transcription factors, initiating a gene expression program that promotes cell proliferation and inhibits apoptosis.
Caption: The Hippo-YAP signaling pathway and the mechanism of action of this compound.
Biological Activity and Efficacy
This compound has demonstrated potent inhibitory activity against LATS kinases in biochemical assays and robust cellular activity in preventing YAP phosphorylation. Its efficacy has been evaluated in various in vitro and in vivo models, highlighting its potential for promoting tissue regeneration.
In Vitro Efficacy
| Assay | Result | Reference |
| LATS1 Kinase Inhibition (IC₅₀) | 0.76 nM (at 2 mM ATP) | [3][4] |
| Cellular YAP Phosphorylation (EC₅₀) | 10 nM (in HEK293 cells) | [4] |
| YAP Phosphorylation in Human Retinal Organoids | ~80% reduction at 3 µM (24h) | [1][2] |
| Müller Glia Proliferation in Human Retinal Organoids | Tenfold increase in EdU⁺/Sox9⁺ cells | [1][2] |
| RPE Monolayer Wound Healing (96 hours) | 88.8 ± 7.13% closure (vs. 71.1 ± 14.2% control) | [5] |
In Vivo Efficacy
The in vivo activity of this compound has been primarily assessed in mice, demonstrating its ability to suppress YAP phosphorylation in multiple organs and promote cardiomyocyte proliferation following injury.
| Species | Dosage (i.p.) | Organ(s) | Effect on pYAP/tYAP Ratio (vs. Control) | Duration of Effect | Reference |
| Mouse | 50 mg/kg | Liver, Heart, Skin | Significant reduction at 2 hours | Recovers by 4 hours | [1][6] |
| Mouse | 100 mg/kg | Liver, Heart | Sustained reduction at 4 hours | Recovers in skin by 4 hours | [1][6] |
| Mouse | 200 mg/kg | Liver, Heart, Skin | Sustained reduction at 4 hours | > 4 hours | [1][6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
LATS Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on LATS kinase activity.
Caption: Workflow for the in vitro LATS kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a recombinant LATS1 or LATS2 enzyme, a suitable substrate (e.g., a synthetic peptide corresponding to the LATS phosphorylation site on YAP), and other necessary cofactors.
-
Kinase Reaction: In a microplate, combine the LATS enzyme, the substrate, and the serially diluted this compound or vehicle control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to a final concentration of 2 mM. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a kinase inhibitor or a chelating agent. The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or by measuring the incorporation of ³²P-ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular YAP Phosphorylation Assay
This cell-based assay determines the ability of this compound to inhibit YAP phosphorylation in a cellular context.
Caption: Workflow for the cellular YAP phosphorylation assay.
Methodology:
-
Cell Culture: Seed HEK293A cells in a multi-well plate and culture until they reach a desired confluency.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for phosphorylated YAP (pYAP, typically at Ser127) and total YAP (tYAP). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of pYAP to tYAP for each treatment condition. Determine the EC₅₀ value by plotting the pYAP/tYAP ratio against the concentration of this compound.
Human Retinal Organoid Proliferation Assay
This assay assesses the pro-proliferative effect of this compound on Müller glia within human retinal organoids.
Methodology:
-
Organoid Culture and Treatment: Culture human induced pluripotent stem cell (hiPSC)-derived retinal organoids. Treat the organoids with this compound (e.g., 3 µM) or vehicle control for a period of 5 days.
-
EdU Labeling: During the treatment period, add the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium to label proliferating cells.
-
Fixation and Sectioning: Fix the retinal organoids in 4% paraformaldehyde, cryoprotect in sucrose, and embed in an optimal cutting temperature (OCT) compound. Prepare cryosections of the organoids.
-
Immunofluorescence Staining: Perform immunofluorescence staining on the sections. Use an antibody against Sox9 to identify Müller glia. Detect EdU incorporation using a Click-iT™ EdU assay kit. Counterstain with a nuclear dye (e.g., DAPI).
-
Imaging and Quantification: Acquire images of the stained sections using a fluorescence microscope. Quantify the number of Sox9-positive cells that are also EdU-positive to determine the proliferation rate of Müller glia.
In Vivo Mouse Model of Cardiac Injury and Regeneration
This in vivo model evaluates the ability of this compound to promote cardiomyocyte proliferation following cardiac injury.
Methodology:
-
Animal Model: Use adult male mice (e.g., 8-week-old).
-
Cardiac Cryolesion: Anesthetize the mice and perform a thoracotomy to expose the heart. Create a small cryolesion on the right ventricle using a metal probe cooled in liquid nitrogen.
-
Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle (10% Kolliphor HS 15) via intraperitoneal (i.p.) injection for two or three consecutive days.
-
EdU Labeling: Co-administer EdU with the compound to label proliferating cells.
-
Tissue Collection and Processing: Euthanize the mice at a specified time point after the injury and treatment. Perfuse the hearts with PBS and fix them in 4% paraformaldehyde. Process the hearts for paraffin embedding or cryosectioning.
-
Immunohistochemistry: Perform immunohistochemistry on the heart sections. Use antibodies against cardiomyocyte markers (e.g., troponin I) and detect EdU incorporation.
-
Data Analysis: Quantify the number of EdU-positive cardiomyocytes in the peri-infarct region to assess the extent of cardiomyocyte proliferation.
Summary and Future Directions
This compound is a promising LATS kinase inhibitor with potent in vitro and in vivo activity. Its ability to promote the proliferation of otherwise postmitotic cells, such as cardiomyocytes and Müller glia, underscores its potential as a therapeutic agent for regenerative medicine. Further studies are warranted to optimize its drug-like properties, evaluate its efficacy in other models of tissue injury, and elucidate its long-term safety profile. The detailed protocols provided in this guide should facilitate further research into the biological effects and therapeutic applications of this compound and other modulators of the Hippo-YAP signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Semiautomated, Phenotypic, In Vitro Scratch Assay for Assessing Retinal Pigment Epithelial Cell Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - Huggins Lab [huggins-lab.com]
TDI-011536: A Technical Guide to an ATP-Competitive Lats Kinase Inhibitor for Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway. By competitively binding to the ATP-binding pocket of Lats kinases, this compound effectively blocks the phosphorylation of the downstream effector Yes-associated protein (Yap), a critical regulator of cell proliferation and organ size. This inhibition leads to the nuclear translocation of dephosphorylated Yap, where it acts as a transcriptional co-activator to promote cell division. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for key experimental assays.
Introduction
The Hippo signaling pathway is a crucial regulator of tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The core of the Hippo pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yap. Lats1 and Lats2 are the terminal kinases in this cascade, directly phosphorylating Yap at serine 127, leading to its cytoplasmic sequestration and degradation.
This compound has emerged as a powerful research tool and potential therapeutic agent due to its high potency and specificity as a Lats kinase inhibitor.[1][2][3] By inhibiting Lats, this compound effectively reactivates Yap signaling, thereby promoting the proliferation of various cell types. This property has garnered significant interest in the field of regenerative medicine, with studies demonstrating its efficacy in promoting the proliferation of Müller glia in retinal organoids and cardiomyocytes.[4][5]
Mechanism of Action: ATP-Competitive Inhibition of Lats Kinases
This compound functions as an ATP-competitive inhibitor of Lats kinases.[1][3] This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the Lats1 and Lats2 enzymes. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the Yap protein, thereby inhibiting its phosphorylation.
The consequence of this inhibition is the accumulation of dephosphorylated, active Yap in the nucleus. Nuclear Yap then associates with TEA domain (TEAD) transcription factors to initiate the transcription of genes that promote cell cycle progression and proliferation.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Conditions | Reference |
| IC50 (Lats kinases) | 0.76 nM | 2 mM ATP, in vitro assay | [1][3] |
| EC50 (Yap phosphorylation) | 10 nM | Cell-based assay | [1][3] |
Table 1: In Vitro and Cellular Potency of this compound
| Tissue | Treatment | Effect | Reference |
| Human Retinal Organoids | 3 µM this compound, 24h | ~80% reduction in Yap phosphorylation | [1] |
| Mouse Heart, Liver, Skin | 200 mg/kg this compound (i.p.) | Remarkable reduction in pYap relative to total Yap | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Lats Kinase Assay (ATP-Competition)
This assay determines the IC50 of this compound for Lats kinase activity in a controlled in vitro environment.
Materials:
-
Recombinant human Lats1 or Lats2 kinase
-
GST-YAP protein (as substrate)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Anti-phospho-Yap (Ser127) antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add recombinant Lats kinase, GST-YAP substrate, and this compound at various concentrations to the kinase buffer.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 2 mM to mimic physiological conditions).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Yap (Ser127) antibody.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
Quantify the band intensities and calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Yap (Ser127) in Cultured Cells
This protocol is used to assess the effect of this compound on Yap phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, retinal organoids)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Yap (Ser127) and anti-total-Yap
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Yap (Ser127) and total Yap overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-Yap signal to the total Yap signal.
EdU Cell Proliferation Assay in Retinal Organoids
This assay measures the incorporation of the thymidine analog EdU into newly synthesized DNA, indicating cell proliferation.
Materials:
-
Human retinal organoids
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT™ EdU reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture human retinal organoids according to established protocols.
-
Treat the organoids with this compound or vehicle for the desired duration (e.g., 5 days).[4]
-
During the treatment period, add EdU to the culture medium at a final concentration of 10 µM.
-
After treatment, fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with permeabilization buffer.
-
Perform the Click-iT™ reaction by incubating the organoids with the reaction cocktail to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Mount the organoids on slides and image using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells within the organoid.
Conclusion
This compound is a valuable pharmacological tool for studying the Hippo-Yap signaling pathway and holds promise for applications in regenerative medicine. Its potent and selective ATP-competitive inhibition of Lats kinases provides a robust mechanism for activating Yap-dependent cell proliferation. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound in various biological systems. Further research into the in vivo efficacy, safety, and delivery of this compound and its analogs will be crucial for translating its regenerative potential into clinical applications.
References
- 1. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive LATS in vitro Kinase Assay [bio-protocol.org]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
The Discovery and Development of TDI-011536: A Potent Lats Kinase Inhibitor for Regenerative Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-011536 has emerged as a promising small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, tissue homeostasis, and regeneration. By inhibiting Lats kinases, this compound promotes the nuclear translocation and activation of the transcriptional co-activators Yap and Taz, leading to cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Targeting the Hippo Pathway for Regeneration
The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1] In mammals, the core of this pathway consists of a kinase cascade where MST1/2 kinases phosphorylate and activate Lats1/2 kinases.[2] Activated Lats1/2, in turn, phosphorylate the transcriptional co-activators Yap and Taz, leading to their cytoplasmic sequestration and degradation.[3] This effectively puts a brake on cell proliferation.
Inhibition of the Lats kinases presents a therapeutic strategy to promote tissue regeneration by "releasing the brakes" on cell division. The initial discovery of a small molecule Lats inhibitor, TRULI, demonstrated the potential of this approach.[4] However, TRULI exhibited modest cellular potency and poor metabolic stability.[4] This led to a medicinal chemistry campaign to develop improved analogs, culminating in the discovery of this compound.[4]
The Discovery of this compound: An Improved Lats Kinase Inhibitor
This compound was developed through a systematic chemical modification of the initial lead compound, TRULI. The goal was to enhance potency, metabolic stability, and aqueous solubility. The key structural modification involved the introduction of a hydroxyl group to a 4-methyl substituent on the thiazolidine-2-imine core of the parent molecule.[5] This modification resulted in a significant improvement in cellular potency and overall drug-like properties.[4]
Mechanism of Action: Inhibition of Lats Kinases and Activation of Yap
This compound functions as a potent and selective ATP-competitive inhibitor of Lats1 and Lats2 kinases.[6] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Yap and Taz.[3] This allows Yap and Taz to translocate to the nucleus, where they bind to TEAD transcription factors and initiate a transcriptional program that promotes cell proliferation and tissue growth.[7]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Assay | Lats Kinases | IC50 | 0.76 nM (at 2 mM ATP) | [6] |
| Cell-based Assay | Yap Phosphorylation (HEK293A cells) | EC50 | 10 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Mice
| Organ | Dosage (Intraperitoneal) | Time Point | Effect on Yap Phosphorylation | Reference |
| Liver | 200 mg/kg | 2 hours | Significant reduction | [4] |
| Heart | 200 mg/kg | 2 hours | Significant reduction | [4] |
| Skin | 200 mg/kg | 2 hours | Significant reduction | [4] |
| Liver | 100 mg/kg | 4 hours | Sustained reduction | [4] |
| Heart | 100 mg/kg | 4 hours | Sustained reduction | [4] |
| Skin | 100 mg/kg | 4 hours | Partial recovery | [4] |
| All | 50 mg/kg | 4 hours | Recovery to baseline | [4] |
Table 3: Efficacy of this compound in Human Retinal Organoids
| Compound | Concentration | Duration | Effect on Yap Phosphorylation | Effect on Müller Glia Proliferation | Reference |
| TRULI | 10 µM | 24 hours | ~30% reduction | ~5-fold increase (after 5 days) | [5] |
| This compound | 3 µM | 24 hours | ~80% reduction | ~10-fold increase (after 5 days) | [5] |
Experimental Protocols: Key Methodologies
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
Lats Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on Lats kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-based radiometric assay is used to quantify the phosphorylation of a model substrate by recombinant Lats1 or Lats2 kinase.
-
Protocol Outline:
-
Recombinant human Lats1 or Lats2 kinase is incubated with the test compound (this compound) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP (e.g., 2 mM) and a suitable substrate (e.g., a synthetic peptide or recombinant Yap).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. In a TR-FRET assay, a phosphorylation-specific antibody labeled with a fluorescent probe is used.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Yap Phosphorylation Assay (Cell-based)
This assay determines the cellular potency of this compound in inhibiting the Hippo pathway.
-
Principle: Western blotting is used to measure the ratio of phosphorylated Yap (p-Yap) to total Yap (t-Yap) in cells treated with this compound.
-
Protocol Outline:
-
HEK293A cells are seeded in multi-well plates and cultured overnight.
-
Cells are treated with a serial dilution of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p-Yap (e.g., at Ser127) and t-Yap. A loading control antibody (e.g., GAPDH) is also used.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The band intensities are quantified, and the ratio of p-Yap to t-Yap is calculated.
-
EC50 values are determined from the dose-response curve.
-
Human Retinal Organoid Proliferation Assay
This assay assesses the ability of this compound to induce proliferation in a complex, three-dimensional tissue model.
-
Principle: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is incorporated into the DNA of proliferating cells in human retinal organoids. EdU-positive cells are then visualized and quantified.
-
Protocol Outline:
-
Human induced pluripotent stem cells (hiPSCs) are differentiated into retinal organoids using established protocols.
-
Mature retinal organoids are treated with this compound or vehicle (DMSO) in the culture medium.
-
EdU is added to the culture medium for a defined period (e.g., the last 24 hours of a 5-day treatment).
-
Organoids are fixed, cryoprotected, and sectioned.
-
The incorporated EdU is detected using a click chemistry-based fluorescent labeling kit.
-
Sections are co-stained with antibodies against cell-type-specific markers (e.g., Sox9 for Müller glia) and a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a fluorescence microscope.
-
The number of EdU-positive and marker-positive cells is quantified to determine the proliferation rate of specific cell types.
-
Mouse Model of Cardiac Cryoinjury and In Vivo Efficacy
This model evaluates the in vivo efficacy of this compound in promoting cardiomyocyte proliferation and cardiac repair.
-
Principle: A localized cryoinjury is created on the left ventricle of the mouse heart to induce damage. The effect of systemic this compound administration on cardiomyocyte proliferation in the injured heart is then assessed.
-
Protocol Outline:
-
Adult mice are anesthetized, and the heart is exposed through a thoracotomy.
-
A cryoprobe pre-chilled in liquid nitrogen is applied to the surface of the left ventricle for a few seconds to create a cryoinjury.
-
The chest is closed, and the animal is allowed to recover.
-
Mice are treated with intraperitoneal injections of this compound (e.g., 100 mg/kg) or vehicle daily for a specified period (e.g., 3 days).
-
EdU is administered to the mice to label proliferating cells.
-
At the end of the treatment period, the hearts are harvested, fixed, and processed for histological analysis.
-
Heart sections are stained for EdU incorporation and with antibodies against cardiomyocyte markers (e.g., troponin I).
-
The number of EdU-positive cardiomyocytes is quantified to assess the extent of proliferation.
-
Conclusion and Future Directions
This compound is a potent and specific Lats kinase inhibitor with demonstrated efficacy in promoting cell proliferation in both in vitro and in vivo models. Its improved pharmacological properties over the parent compound, TRULI, make it a valuable tool for studying the role of the Hippo pathway in tissue regeneration and a potential therapeutic candidate for regenerative medicine.
Future research will likely focus on further optimizing the delivery and safety profile of this compound for specific clinical applications. Investigating its efficacy in a broader range of preclinical models of disease and injury will be crucial in translating this promising compound from the laboratory to the clinic. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of regenerative medicine.
References
- 1. Measuring the Kinase Activities of the LATS/NDR Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TDI-011536 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent and specific small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (Yap), leading to its nuclear translocation and the activation of pro-proliferative gene expression.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study Hippo pathway inhibition and induce cellular proliferation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Lats1/2 kinases.[5] Inhibition of Lats1/2 by this compound disrupts the Hippo signaling cascade, which normally phosphorylates and inactivates Yap. The dephosphorylated Yap translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell cycle progression and proliferation.[2][3]
Caption: Signaling pathway of this compound in the Hippo pathway.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell System/Assay | Reference |
| Lats1 IC₅₀ | 0.76 nM | Enzymatic Assay (ATP at 2 mM) | [1][5] |
| Yap Phosphorylation EC₅₀ | 10 nM | Cell-based Assay | [5] |
| Yap Phosphorylation Reduction | ~80% | Human Retinal Organoids (3 µM, 24h) | [2][5][6] |
| Müller Glia Proliferation | 10-fold increase | Human Retinal Organoids (3 µM, 5 days) | [2][7] |
Comparison with TRULI (a precursor inhibitor)
| Parameter | This compound (3 µM) | TRULI (10 µM) | Cell System | Reference |
| Yap Phosphorylation Reduction | ~80% | ~30% | Human Retinal Organoids (24h) | [2][6][8] |
| Müller Glia Proliferation | 10-fold increase | ~5-fold increase | Human Retinal Organoids (5 days) | [2][7] |
Experimental Protocols
Protocol 1: Assessment of Yap Phosphorylation in Cell Culture
This protocol describes the treatment of a cell line with this compound to assess the inhibition of Yap phosphorylation via Western blotting.
Materials:
-
Cells of interest (e.g., HEK293 cells, retinal pigment epithelium cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pYap (Ser127), anti-Yap, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock. A final concentration of 3 µM is a good starting point based on published data.[2][5][6]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a membrane, and block for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for p-Yap and total Yap. The ratio of p-Yap to total Yap should decrease upon treatment with this compound.
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 6. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Preparing a DMSO Stock Solution of TDI-011536: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of TDI-011536, a potent Lats kinase inhibitor. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream biological assays.
Introduction
This compound is a small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway.[1][2] By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activators Yap and Taz, leading to their nuclear accumulation and the activation of target genes involved in cell proliferation and tissue regeneration.[1][2][3] Due to its therapeutic potential in regenerative medicine, precise and accurate preparation of this compound solutions is paramount for reproducible experimental outcomes. This protocol outlines the necessary steps for preparing a stock solution in DMSO, a common solvent for such hydrophobic compounds.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, compiled from various suppliers and publications.
| Parameter | Value | Source(s) |
| Molecular Weight | 364.42 g/mol | [4][5][6] |
| Solubility in DMSO | 50 - 125 mg/mL (137.2 - 343.01 mM) | [4][5][6] |
| Appearance | White to off-white or yellow solid | [4][6] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [4][5] |
| In Vitro Assay Conc. | 3 µM (for Yap phosphorylation reduction) | [6][7][8][9] |
Note: The solubility of this compound in DMSO can be significantly impacted by the presence of moisture. It is strongly recommended to use fresh, anhydrous (hygroscopic) DMSO for stock solution preparation.[4][5]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing the Compound: In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.64 mg of this compound (Molecular Weight = 364.42 g/mol ).
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 3.64 mg of this compound.
-
Cap the tube tightly.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[6] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[4][5]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[5] For short-term storage (up to 1 month), store at -20°C.[4][5]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified Hippo signaling pathway it targets.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound inhibits Lats1/2 in the Hippo pathway.
Conclusion
The careful preparation of a this compound stock solution in DMSO is a critical first step for any experiment investigating its biological effects. By following this detailed protocol, researchers can ensure the integrity of the compound and obtain reliable and reproducible results. Always refer to the manufacturer's specific instructions and safety data sheets for the most accurate and up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
TDI-011536 Administration Via Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][5][6][7] This leads to the nuclear accumulation of YAP/TAZ, subsequent activation of their target genes, and promotion of cell proliferation.[3][4][5][6][7] These characteristics make this compound a valuable tool for research in regenerative medicine and oncology.
This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound in preclinical models, based on currently available data.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| LATS1 IC₅₀ | 0.76 nM (at 2 mM ATP) | [2] |
| Cell-based YAP Phosphorylation EC₅₀ | 10 nM | [2] |
In Vivo Pharmacodynamics of Intraperitoneal this compound in Mice
The following table summarizes the observed effects of a single intraperitoneal injection of this compound on YAP phosphorylation in different organs.
| Dosage (mg/kg) | Organ | Time Post-Injection | Observation on pYAP Levels | Reference |
| 200 | Heart, Liver, Skin | 2 hours | Remarkable reduction | [3][4] |
| 200 | Heart, Liver, Skin | 4 hours | Significantly reduced | [3][4][5] |
| 200 | Heart, Liver, Skin | 8 hours | Recovery to baseline | [3] |
| 100 | Heart, Liver | 4 hours | Maintained dephosphorylation | [3][4][5] |
| 100 | Skin | 4 hours | Failed to maintain dephosphorylation | [3][4][5] |
| 50 | Heart, Liver, Skin | 4 hours | No significant reduction | [3][4][5] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol is based on the vehicle formulation used in published preclinical studies.[3][4]
Materials:
-
This compound powder
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a 10% (w/v) solution of Kolliphor® HS 15 in sterile PBS. For example, to prepare 10 mL, dissolve 1 g of Kolliphor® HS 15 in 10 mL of sterile PBS.
-
Weigh the required amount of this compound to achieve the desired final concentration for injection.
-
Add the this compound powder to the 10% Kolliphor® HS 15 solution.
-
Emulsify the mixture by sonication until a homogenous suspension is achieved.
-
The prepared formulation should be used immediately for optimal results.
Protocol for Intraperitoneal Injection in Mice
This protocol provides a general guideline for IP injection in mice and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.[8]
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdominal area. The two-person technique is often preferred for safety and accuracy.[8] One person restrains the mouse by securing the head and tail, while the other performs the injection.
-
Position the mouse with its head tilted downwards to allow the abdominal organs to shift away from the injection site.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right or left quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[8]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions following the injection.[8]
-
Observe the injection site for any signs of inflammation or infection.
-
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Optimal Concentration of TDI-011536 for Promoting Proliferation in Human Retinal Organoids
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway.[1] This pathway acts as a crucial brake on cell proliferation and organ growth.[2] By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This leads to their accumulation in the nucleus, where they promote the expression of genes involved in cell cycle progression and proliferation.[3][4] In the context of retinal research, this compound has emerged as a promising small molecule for stimulating the proliferation of Müller glia, a cell type with regenerative potential in the mammalian retina.[5][6] This document provides detailed protocols for determining the optimal concentration of this compound for use in human retinal organoids, along with methods for assessing its effects on the Hippo signaling pathway and cellular proliferation.
Mechanism of Action: Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active ("Hippo ON"), a cascade of phosphorylation events, culminating in the activation of Lats1/2 kinases, leads to the phosphorylation of YAP and TAZ.[3][7] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation.[3][7] Conversely, when the pathway is inactive ("Hippo OFF"), unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-proliferative genes.[3][7] this compound effectively turns the Hippo pathway "OFF" by directly inhibiting Lats1/2.[1]
Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound on human retinal organoids.
| Parameter | Concentration | Duration | Effect | Reference |
| Yap Phosphorylation | 3 µM | 24 hours | ~80% reduction in the ratio of phosphorylated Yap (pYap) to total Yap (tYap) | [5][8] |
| Müller Glia Proliferation | 3 µM | 5 days | ~10-fold increase in EdU and Sox9 double-positive cells | [6][9] |
Table 1: Effective Concentrations of this compound in Human Retinal Organoids.
| Assay | Endpoint Measured | Control | This compound (3 µM) | Fold Change | Reference |
| Western Blot | pYap/tYap Ratio | Normalized to 1 | ~0.2 | ~5-fold decrease | [5][8] |
| Immunofluorescence | % EdU+/Sox9+ Cells | Baseline | Significant Increase | ~10-fold increase | [6][9] |
Table 2: Quantitative Effects of this compound Treatment.
Experimental Protocols
The following protocols provide a detailed methodology for treating human retinal organoids with this compound and assessing the downstream effects.
Figure 2: Experimental workflow for this compound treatment and analysis in retinal organoids.
Protocol 1: Treatment of Human Retinal Organoids with this compound
1.1. Materials:
-
Mature human retinal organoids (cultured for at least 150 days to ensure the presence of Müller glia).
-
Retinal organoid culture medium (e.g., DMEM/F12 supplemented with B27, N2, non-essential amino acids, and penicillin-streptomycin). Some protocols may include 10% Fetal Bovine Serum (FBS) and Taurine for long-term culture.[6][10]
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Low-adhesion culture plates.
1.2. Procedure:
-
Culture mature human retinal organoids in low-adhesion plates with appropriate retinal organoid culture medium. Media should be changed every 2-3 days.
-
Prepare working solutions of this compound in pre-warmed culture medium. A final concentration of 3 µM is recommended based on published data. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Carefully replace the medium in the organoid cultures with the medium containing this compound or the vehicle control.
-
Incubate the organoids at 37°C and 5% CO2 for the desired duration:
-
For Yap phosphorylation analysis: 24 hours.
-
For Müller glia proliferation analysis: 5 days. For this longer incubation, perform a half-media change every 2 days with fresh medium containing this compound or vehicle.
-
Protocol 2: Western Blot Analysis of Yap Phosphorylation
2.1. Materials:
-
This compound treated and control retinal organoids (5 organoids per sample are recommended).[5]
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-YAP (Ser127) antibody.
-
Mouse or rabbit anti-YAP antibody.
-
Mouse or rabbit anti-β-actin antibody (loading control).
-
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
2.2. Procedure:
-
Harvest retinal organoids and wash with ice-cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the ratio of pYap to tYap, normalizing to the loading control.
Protocol 3: Immunofluorescence Analysis of Müller Glia Proliferation
3.1. Materials:
-
This compound treated and control retinal organoids.
-
5-ethynyl-2'-deoxyuridine (EdU) labeling reagent.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal donkey serum in PBST).
-
Primary antibodies:
-
Goat or rabbit anti-Sox9 antibody (Müller glia marker).
-
-
Click-iT™ EdU Alexa Fluor™ imaging kit.
-
Alexa Fluor-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
3.2. Procedure:
-
During the last 24 hours of the 5-day this compound treatment, add EdU to the culture medium at a final concentration of 10 µM.
-
Harvest the retinal organoids and fix in 4% PFA.
-
For whole-mount staining, proceed with permeabilization. For cryosections, cryoprotect the organoids in sucrose solutions before embedding and sectioning.
-
Permeabilize the organoids or sections with permeabilization buffer.
-
Perform the Click-iT™ reaction to detect EdU according to the manufacturer's protocol.
-
Block with blocking buffer for at least 1 hour.
-
Incubate with the primary antibody against Sox9 overnight at 4°C.
-
Wash with PBST.
-
Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 2 hours at room temperature.
-
Wash with PBST.
-
Counterstain with DAPI.
-
Mount the organoids or sections and image using a confocal microscope.
-
Quantify the number of EdU and Sox9 double-positive cells relative to the total number of DAPI-positive cells or Sox9-positive cells.
Conclusion
This compound is a valuable tool for inducing proliferation in human retinal organoids, offering a potential avenue for studying retinal regeneration. The optimal concentration for observing significant biological effects, such as the inhibition of Yap phosphorylation and the proliferation of Müller glia, is approximately 3 µM. The provided protocols offer a comprehensive guide for researchers to utilize this compound effectively and analyze its impact on retinal organoid biology. These methodologies can be adapted for various research applications, including drug screening and disease modeling, ultimately contributing to the development of novel therapies for retinal degenerative diseases.
References
- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The two faces of Hippo: targeting the Hippo pathway for regenerative medicine and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Signaling Pathway for Tissue Regeneration and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Measuring the In Vitro Activity of TDI-011536: A Lats Kinase Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), which are central components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Inhibition of Lats1/2 by this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and the expression of genes that drive cell proliferation.[4][5][6] These application notes provide detailed protocols for measuring the in vitro biochemical and cellular activity of this compound.
Mechanism of Action of this compound
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activator YAP.[4][5] In its active state, the upstream kinases MST1/2 phosphorylate and activate Lats1/2.[4][7] Activated Lats1/2 then phosphorylates YAP, leading to its cytoplasmic retention and degradation.[6] this compound directly inhibits Lats1/2, thereby preventing YAP phosphorylation.[1][2] This allows YAP to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of pro-proliferative target genes.[4][6]
Quantitative Data Summary
The following table summarizes the key in vitro activity parameters of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.76 nM | In vitro Lats kinase assay (2 mM ATP) | [1] |
| EC50 | 10 nM | Cell-based YAP phosphorylation assay | [1] |
| YAP Phosphorylation Reduction | ~80% | 3 µM this compound for 24h in human retinal organoids | [1][8] |
Experimental Protocols
In Vitro Lats Kinase Assay
This biochemical assay determines the direct inhibitory activity of this compound on Lats1/2 kinases. The principle involves incubating recombinant Lats1/2 with a substrate (e.g., recombinant YAP) and ATP, in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.
Materials:
-
Recombinant human Lats1 or Lats2
-
Recombinant human GST-YAP (as substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution (to a final concentration of 2 mM)
-
This compound serial dilutions
-
Phosphatase inhibitors
-
96-well plates
-
Reagents for detection (e.g., Western blot antibodies for pYAP (S127) and GST, or a luminescence-based kinase assay kit)
Protocol:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer.
-
In a 96-well plate, add recombinant Lats1/2 kinase, GST-YAP substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer for Western blot analysis).
-
Analyze the results. For Western blot, quantify the pYAP signal relative to the total YAP (or GST) signal. For luminescence assays, measure the remaining ATP levels.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Cell-Based YAP Phosphorylation Assay
This assay measures the ability of this compound to inhibit Lats1/2 in a cellular context, leading to a decrease in YAP phosphorylation. Western blotting is a common method for this analysis.
Materials:
-
A suitable cell line (e.g., HEK293A)
-
Cell culture medium and supplements
-
This compound serial dilutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pYAP (S127) and anti-YAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pYAP (S127) and total YAP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for pYAP and total YAP. Calculate the pYAP/total YAP ratio for each treatment.
-
Plot the pYAP/total YAP ratio against the logarithm of the this compound concentration to determine the EC₅₀ value.
EdU Cell Proliferation Assay
This assay measures the functional consequence of YAP activation by quantifying DNA synthesis, a hallmark of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
Cell line of interest
-
This compound
-
EdU labeling solution (typically 10 µM)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells in multi-well plates suitable for imaging.
-
Treat cells with this compound at various concentrations for the desired time period.
-
Add EdU labeling solution to the cell culture medium and incubate for a period that allows for sufficient incorporation (e.g., 1-4 hours).
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9][10]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[9][10]
-
Wash the cells with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
Stain the nuclei with a suitable counterstain.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells relative to the total number of cells (determined by the nuclear counterstain).
qPCR for YAP Target Gene Expression
This assay quantifies the transcriptional activity of YAP by measuring the mRNA levels of its known target genes, such as CTGF and CYR61.[6][11]
Materials:
-
Treated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound as in the YAP phosphorylation assay.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for the target genes and a housekeeping gene for normalization.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in target gene expression in this compound-treated samples relative to vehicle-treated controls.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively measure its potency, cellular activity, and functional consequences on the Hippo signaling pathway. These methods are essential for the continued investigation and development of Lats kinase inhibitors for potential therapeutic applications.
References
- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoblotting for Phospho-YAP (pYap) after TDI-011536 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent and selective inhibitor of Lats kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway.[1][2][3][4] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[5][6][7] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[5][8][9] When the Hippo pathway is active, Lats1/2 phosphorylate YAP, leading to its cytoplasmic retention and subsequent degradation.[9] Inhibition of Lats kinases by this compound prevents YAP phosphorylation, promoting its nuclear translocation and the transcription of pro-proliferative and anti-apoptotic genes.[1][10][11]
These application notes provide a detailed protocol for performing immunoblotting to detect changes in the phosphorylation status of YAP (specifically at Ser127) following treatment with this compound.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of Lats kinases.[12] By blocking the activity of Lats1/2, the compound effectively inhibits the phosphorylation of YAP.[1][2] This leads to an accumulation of unphosphorylated, active YAP, which can then translocate to the nucleus, bind to TEAD transcription factors, and initiate a gene expression program that promotes cell proliferation and tissue regeneration.[5][9][13]
Caption: this compound inhibits Lats1/2, preventing YAP phosphorylation and promoting cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on YAP phosphorylation (pYap) as determined by immunoblotting in various experimental models.
Table 1: In Vitro Efficacy of this compound on pYap/tYap Ratio in Human Retinal Organoids
| Treatment Group | Concentration | Duration | % Reduction in pYap/tYap Ratio | Reference |
| TRULI | 10 µM | 24 hours | 30% | [1][11] |
| This compound | 3 µM | 24 hours | ~80% | [1][11][12] |
| DMSO (Vehicle) | - | 24 hours | 0% (Control) | [1] |
Table 2: In Vivo Efficacy of this compound on pYap Levels in Mice
| Tissue | Dosage (mg/kg) | Time Post-Injection | Observation | Reference |
| Liver, Heart, Skin | 200 | 2 hours | Profound reduction in pYap | [1][10] |
| Liver, Heart, Skin | 200 | 4 hours | Remarkable reduction in pYap | [1][10] |
| Liver, Heart, Skin | 200 | 24 hours | pYap levels return to control | [1][10] |
| Liver, Heart, Skin | 100 | 2 hours | Profound reduction in pYap | [1][10] |
| Liver, Heart | 100 | 4 hours | Maintained dephosphorylation of Yap | [1][11] |
| Skin | 100 | 4 hours | pYap levels largely recovered | [1][11] |
| Liver, Heart, Skin | 50 | 2 hours | Profound reduction in pYap | [1][11] |
| Liver, Heart, Skin | 50 | 4 hours | No significant diminishment of pYap | [1][11] |
Experimental Protocol: Immunoblotting for pYap
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and immunoblotting to assess the levels of phosphorylated YAP (pYap) and total YAP (tYap).
Materials and Reagents
-
Cell line of interest (e.g., HEK293A, MCF10A)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer (with freshly added protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YAP (Ser127)
-
Rabbit anti-YAP (Total)
-
Mouse anti-GAPDH or β-actin (Loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Workflow for immunoblotting analysis of pYap after this compound treatment.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to reach the desired confluency (e.g., 70-80%).
-
Treat the cells with the desired concentrations of this compound or an equivalent volume of DMSO (vehicle control) for the specified duration.
-
-
Protein Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with RIPA buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against pYap (Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pYap, tYap, and the loading control using densitometry software.
-
Normalize the pYap and tYap signals to the loading control.
-
Calculate the ratio of normalized pYap to normalized tYap for each sample.
-
Compare the pYap/tYap ratios between this compound-treated and vehicle-treated samples to determine the percentage reduction in YAP phosphorylation.
-
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to cellular response.
References
- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 7. Hippo and YAP/TAZ Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 8. an-overview-of-signaling-pathways-regulating-yap-taz-activity - Ask this paper | Bohrium [bohrium.com]
- 9. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 13. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD | eLife [elifesciences.org]
Application Notes and Protocols for RNA Sequencing Analysis of TDI-011536 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-011536 is a potent and specific small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[1][2][3]. These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis[2][4]. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear accumulation of YAP/TAZ and subsequent activation of gene expression programs that promote cell proliferation and tissue regeneration[2][4][5].
RNA sequencing (RNA-Seq) is a powerful and unbiased method for analyzing the transcriptome of cells. In the context of drug development, RNA-Seq provides a comprehensive view of the gene expression changes induced by a compound, offering insights into its mechanism of action, potential off-target effects, and biomarkers of response[6][7][8]. This document provides a detailed protocol for utilizing RNA-Seq to analyze the transcriptional consequences of treating cells with this compound.
Principle of the Method
The primary mechanism of this compound is the activation of YAP/TAZ-mediated transcription[2][9]. Therefore, the expected outcome of treating responsive cells with this compound is a significant upregulation of known YAP target genes. This application note describes an end-to-end workflow, from cell culture and treatment to bioinformatic analysis, to identify and quantify these changes in gene expression. The workflow is designed to compare the transcriptomes of cells treated with this compound against a vehicle-treated control group.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound in the Hippo-YAP signaling pathway.
Data Presentation: Expected Outcomes
Following RNA-Seq and differential expression analysis, the data can be summarized to highlight the effects of this compound. The primary finding should be the upregulation of canonical YAP target genes.
Table 1: Representative Upregulated YAP Target Genes upon this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| CCN1 | Cellular Communication Network Factor 1 | 2.58 | < 0.001 |
| CCN2 | Cellular Communication Network Factor 2 | 2.91 | < 0.001 |
| AMOTL2 | Angiomotin Like 2 | 2.15 | < 0.001 |
| MYC | MYC Proto-Oncogene | 1.89 | < 0.01 |
| ANKRD1 | Ankyrin Repeat Domain 1 | 3.50 | < 0.001 |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | 2.65 | < 0.001 |
Note: The values presented are hypothetical and based on published findings for illustrative purposes. Actual results will vary depending on the cell type, dose, and treatment duration.[2][10]
Experimental Protocols
This section provides detailed protocols for a typical RNA-Seq experiment involving this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Select a cell line known to have an active Hippo pathway (e.g., HEK293A, primary cardiomyocytes, or a relevant cancer cell line).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media and conditions.
-
Prepare at least three biological replicates for each condition (Vehicle Control and this compound treated).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture media to the final desired concentration. An effective concentration for in vitro studies is approximately 3 µM[11].
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment group.
-
-
Treatment:
-
Once cells reach the desired confluency, aspirate the old medium.
-
Add the this compound-containing medium to the treatment wells and the vehicle control medium to the control wells.
-
Incubate the cells for a predetermined duration. A 4 to 24-hour treatment window is typical for observing transcriptional changes[2][11].
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with cold 1X PBS.
-
Lyse the cells directly in the well by adding the appropriate lysis buffer from an RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Pipette the lysate up and down to homogenize and transfer to a microcentrifuge tube. Proceed immediately to RNA extraction or store the lysate at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit or Zymo Research Direct-zol RNA Miniprep) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Elute the RNA in nuclease-free water.
-
-
Quality Control (QC):
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a more sensitive fluorometric method (e.g., Qubit RNA Assay).
-
Purity: Assess RNA purity using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for standard RNA-Seq library preparation.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of high-quality total RNA per sample.
-
Use a commercial library preparation kit with poly(A) selection for mRNA enrichment (e.g., Illumina TruSeq Stranded mRNA) or a ribosomal RNA (rRNA) depletion kit for total RNA sequencing.
-
Follow the manufacturer's protocol for:
-
mRNA purification (or rRNA depletion).
-
RNA fragmentation.
-
First-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA synthesis.
-
End repair, A-tailing, and ligation of sequencing adapters.
-
PCR amplification to enrich for adapter-ligated fragments.
-
-
-
Library QC and Sequencing:
-
Validate the final library size and concentration using a Bioanalyzer/TapeStation and a Qubit dsDNA HS Assay.
-
Pool the indexed libraries in equimolar amounts.
-
Perform sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to generate single-end or paired-end reads (e.g., 50-75 bp). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Experimental and Bioinformatic Workflow Diagrams
Caption: Overall experimental workflow from cell treatment to data analysis.
Caption: A standard bioinformatic pipeline for RNA-Seq data analysis.
Protocol 4: Bioinformatic Analysis Workflow
-
Raw Read Quality Control:
-
Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC.
-
Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
-
Alignment:
-
Align the trimmed reads to a reference genome (e.g., GRCh38 for human, GRCm39 for mouse) using a splice-aware aligner such as STAR or HISAT2.
-
The output of this step is a set of BAM (Binary Alignment Map) files.
-
-
Read Quantification:
-
Count the number of reads that map to each gene based on a reference gene annotation file (GTF/GFF3). Tools like featureCounts (from the Subread package) or HTSeq are commonly used.
-
The output is a count matrix, with genes as rows and samples as columns.
-
-
Differential Gene Expression (DGE) Analysis:
-
Use a specialized R package like DESeq2 or edgeR for DGE analysis[12][13][14]. These tools are designed to handle the discrete nature of count data and model the variance between biological replicates.
-
The workflow in DESeq2 typically involves[15]:
-
Creating a DESeqDataSet object from the count matrix and sample metadata.
-
Normalizing the counts for library size differences.
-
Estimating gene-wise dispersions.
-
Fitting a negative binomial generalized linear model and performing statistical tests.
-
-
The final output is a table of results for each gene, including base mean expression, log2 fold change, p-value, and adjusted p-value (to correct for multiple testing).
-
-
Downstream Analysis and Visualization:
-
Volcano plots: Visualize the relationship between log2 fold change and statistical significance (adjusted p-value) to identify highly significant DEGs.
-
Heatmaps: Display the expression patterns of the most significant DEGs or specific gene sets (e.g., YAP targets) across all samples.
-
Gene Set Enrichment Analysis (GSEA): Determine if predefined sets of genes (e.g., Hallmark pathways, GO terms) are statistically enriched in the list of DEGs, which can provide higher-level biological insights.
-
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. illumina.com [illumina.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 12. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 13. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 14. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Vehicle Control in In Vivo Studies with TDI-011536
Audience: Researchers, scientists, and drug development professionals.
Introduction
TDI-011536 is a potent and selective small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway.[1][2][3][4] Inhibition of Lats1/2 by this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (Yap), leading to its nuclear accumulation, target gene expression, and subsequent promotion of cell proliferation.[2][5][6] This mechanism holds significant promise for regenerative medicine, particularly for inducing the proliferation of ordinarily post-mitotic cells in organs like the heart and retina.[5][6][7]
Given the therapeutic potential of modulating the Hippo-Yap pathway, rigorous in vivo studies are essential. A critical component of these studies is the use of an appropriate vehicle control. This compound is sparingly soluble in aqueous media, necessitating the use of specific solubilizing agents for administration.[1][8] The vehicle control group, which receives the same formulation without the active compound, is crucial to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself. These application notes provide detailed protocols for the preparation and use of vehicle controls in in vivo studies involving this compound.
Signaling Pathway of this compound Action
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activator Yap. This compound bypasses upstream signals by directly inhibiting the final kinases, Lats1/2, thereby activating Yap signaling.
Data Presentation: Physicochemical Properties
Understanding the solubility of this compound is the first step in selecting an appropriate vehicle. The compound's hydrophobic nature makes it challenging to formulate in simple aqueous solutions.[8]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 73 - 125 mg/mL (approx. 200 - 343 mM) | [1][9][10] |
| Water | Insoluble | [1] |
| Ethanol | ~7 mg/mL | [1] |
Recommended Vehicle Formulations for In Vivo Studies
Based on published literature and supplier recommendations, several vehicle formulations can be used for the in vivo administration of this compound. The choice of vehicle will depend on the administration route and experimental requirements.
Table 2: Vehicle Formulations for this compound
| Formulation ID | Components | Administration Route | Suitability Notes | Reference(s) |
| VF-01 | Kolliphor® HS 15 | Intraperitoneal (i.p.) | Published vehicle used successfully in mice for i.p. administration. | [5][8] |
| VF-02 | DMSO (5-10%), PEG300 (40%), Tween® 80 (5%), Saline/ddH₂O (45-50%) | Intraperitoneal (i.p.) | A common multi-component system for solubilizing hydrophobic compounds for systemic administration. | [1][10] |
| VF-03 | DMSO (10%), Corn Oil (90%) | Intraperitoneal (i.p.) | A simple two-component suspension. May be suitable for longer dosing periods if stability is confirmed. | [1][10] |
| VF-04 | PBS, Carboxymethyl cellulose (0.5%), Kolliphor® P 188 Bio (0.5%) | Intravitreal | Used as a microsuspension for localized delivery in rabbits. | [6] |
Experimental Protocols
Protocol 1: Preparation of Vehicle and this compound for Intraperitoneal Injection
This protocol describes the preparation of the Kolliphor® HS 15-based formulation (VF-01) used in published mouse studies.[5][8]
Materials:
-
This compound powder
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile, injectable-grade saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the injection volume (e.g., 10 µL/g or 10 mL/kg).
-
Prepare Vehicle Control (VF-01):
-
In a sterile tube, combine Kolliphor® HS 15 and sterile saline. The exact ratio may require optimization, but a starting point is a 1:1 to 1:4 ratio of Kolliphor to saline.
-
Warm the mixture to 37°C and vortex thoroughly to create a homogenous solution.
-
-
Prepare this compound Formulation:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the pre-warmed Kolliphor® HS 15 vehicle directly to the powder.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Use an ultrasonic bath for 5-10 minutes to aid dissolution. The final formulation should be a clear solution or a homogenous suspension.
-
-
Final Steps:
-
Visually inspect both the vehicle control and the drug formulation for homogeneity and absence of precipitation before administration.
-
Prepare fresh on the day of dosing. Do not store the final formulation for extended periods unless stability has been validated.
-
Protocol 2: In Vivo Study Workflow
This protocol outlines a typical experimental design to assess the pharmacodynamic effect of this compound in mice. The primary endpoint is the reduction of phosphorylated Yap (pYap) in target tissues.
Procedure:
-
Animal Model: Use male 8-week-old mice (e.g., C57BL/6 strain).[9]
-
Grouping: Randomly assign animals to at least two groups: Vehicle Control and this compound treatment.
-
Administration: Administer a single intraperitoneal (i.p.) injection of either the vehicle control or the this compound formulation at the desired dose (e.g., 50, 100, or 200 mg/kg).[5][10]
-
Time Points: Collect tissues at various time points post-injection to assess the duration of action. Published data suggest peak effects at 2-4 hours, with levels returning to baseline within 24 hours.[2][5]
-
Tissue Collection: Euthanize animals at the designated time points and immediately harvest target organs (e.g., heart, liver, skin).[5] Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Pharmacodynamic Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform immunoblotting (Western Blot) to detect the levels of phosphorylated Yap (pYap, typically at Ser127) and total Yap (tYap).
-
Use a loading control (e.g., GAPDH) to normalize protein levels.
-
Quantify band intensities and calculate the pYap/tYap ratio for each sample.
-
Expected Outcomes and Data Analysis
The primary outcome of the study is a significant reduction in the pYap/tYap ratio in the this compound-treated group compared to the vehicle control group. This indicates successful target engagement.
Table 3: Representative Quantitative Data from Immunoblot Analysis
| Treatment Group | Time Point | Tissue | pYap / tYap Ratio (Normalized to Control) | p-value vs. Vehicle |
| Vehicle Control | 4 hours | Liver | 1.00 ± 0.15 | - |
| This compound (100 mg/kg) | 4 hours | Liver | 0.25 ± 0.08 | < 0.01 |
| Vehicle Control | 4 hours | Heart | 1.00 ± 0.20 | - |
| This compound (100 mg/kg) | 4 hours | Heart | 0.31 ± 0.10 | < 0.01 |
| Vehicle Control | 24 hours | Liver | 1.00 ± 0.18 | - |
| This compound (100 mg/kg) | 24 hours | Liver | 0.95 ± 0.22 | > 0.05 (not significant) |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
The successful in vivo evaluation of this compound is critically dependent on the use of a well-characterized and appropriate vehicle control. Due to the compound's poor aqueous solubility, formulations such as Kolliphor® HS 15 or multi-component systems involving DMSO and PEG300 are required.[1][5][10] Researchers must always include a vehicle-only treatment group to ensure that the observed biological effects, such as the reduction in Yap phosphorylation and subsequent cell proliferation, are directly attributable to the inhibitory action of this compound. The protocols and data presented here provide a comprehensive guide for designing and executing rigorous preclinical studies.
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Long-Term Storage and Stability of TDI-011536: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of TDI-011536, a potent Lats kinase inhibitor. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable experimental results. The protocols are based on established international guidelines for stability testing of new drug substances.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and activity of this compound. The following conditions are recommended for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[1] | Protect from moisture. |
| 4°C | Up to 6 months[2] | For short-term storage. | |
| Solution in DMSO | -80°C | 6 months to 1 year[1][3] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 to 6 months[1][2][3] | Suitable for working stocks. |
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 364.42 g/mol | [1] |
| Formula | C₁₉H₁₆N₄O₂S | [2] |
| Appearance | Solid | [2] |
| Solubility in DMSO | 73 mg/mL (200.31 mM) | [1] |
| 125 mg/mL (343.01 mM) | [4] |
Note on Solubility: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1][5] If needed, ultrasonic agitation can be used to aid dissolution.[4]
Experimental Protocols
The following protocols are adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances and can be applied to this compound to establish its re-test period and shelf life under specific conditions.[1][3][6][7]
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound solid powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
Stock Solution Preparation Workflow
Protocol 2: Long-Term Stability Testing
This protocol is designed to evaluate the stability of this compound over a prolonged period under recommended storage conditions.
Objective: To establish a re-test period for this compound solid powder.
Materials:
-
At least three primary batches of this compound solid powder.[1]
-
Climate-controlled stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH.[6]
-
Validated stability-indicating analytical method (e.g., HPLC-UV) to detect and quantify this compound and its potential degradation products.
Procedure:
-
Place samples of this compound from each batch into containers that simulate the proposed storage and distribution packaging.
-
Place the containers in the stability chamber.
-
At each time point, withdraw a sample from each batch for analysis.
-
Analyze the samples using the validated stability-indicating method to assess purity, potency, and the presence of any degradation products.
-
Record all data and perform a trend analysis to evaluate the stability profile.
Testing Frequency:
-
Year 1: Every 3 months
-
Year 2: Every 6 months
-
Thereafter: Annually through the proposed re-test period.[1]
Protocol 3: Accelerated Stability Testing
This protocol uses exaggerated storage conditions to predict the long-term stability of this compound.[8]
Objective: To identify potential degradation pathways and to support the proposed re-test period.
Materials:
-
At least three primary batches of this compound solid powder.[1]
-
Climate-controlled stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH.[6]
-
Validated stability-indicating analytical method.
Procedure:
-
Place samples of this compound from each batch into appropriate containers.
-
Place the containers in the accelerated stability chamber for a period of 6 months.[6]
-
Withdraw samples at the specified time points for analysis.
-
Analyze the samples to determine any changes in purity, potency, or the formation of degradation products.
Testing Frequency:
-
A minimum of three time points, including the initial (0 months), an intermediate (e.g., 3 months), and the final time point (6 months).[1]
General Workflow for Stability Testing
Protocol 4: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying likely degradation products and understanding the intrinsic stability of this compound.[1][7] This protocol outlines common stress conditions.
Objective: To elucidate degradation pathways and demonstrate the specificity of the analytical method.
Materials:
-
A single batch of this compound.[1]
-
Appropriate solutions for hydrolysis (acidic and basic), oxidation, and a photostability chamber.
-
Validated stability-indicating analytical method.
Procedure:
-
Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated to accelerate degradation.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[1]
-
Photostability: Expose solid this compound to a controlled light source as per ICH Q1B guidelines.
-
Analyze the stressed samples at various time points to identify and quantify degradation products. The target degradation is typically between 5-20%.
This compound Mechanism of Action: Hippo Signaling Pathway
This compound is a potent inhibitor of Lats kinases (Lats1 and Lats2), which are core components of the Hippo signaling pathway.[6] This pathway acts as a crucial regulator of cell proliferation and organ size. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activator Yap. Unphosphorylated Yap can then translocate to the nucleus, where it promotes the expression of genes that drive cell proliferation. This mechanism of action is being explored for its potential in regenerative medicine.[6]
Inhibition of the Hippo Pathway by this compound
References
- 1. database.ich.org [database.ich.org]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. www3.paho.org [www3.paho.org]
- 5. ijisrt.com [ijisrt.com]
- 6. pharmaacademias.com [pharmaacademias.com]
- 7. snscourseware.org [snscourseware.org]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Troubleshooting & Optimization
Navigating TDI-011536: A Technical Guide to Solubility and Experimental Success
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with the Lats kinase inhibitor, TDI-011536. By offering detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols, this resource aims to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Addressing Common Solubility Issues
Researchers working with this compound may encounter challenges in achieving and maintaining its desired concentration in solution. This guide offers a question-and-answer format to directly address these potential hurdles.
Question: My this compound is not dissolving in aqueous buffers. What should I do?
Answer: this compound is known to be practically insoluble in water[1]. Direct dissolution in aqueous buffers is not recommended. To work with this compound in aqueous-based cellular assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Question: What is the recommended solvent for creating a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound[1][2][3]. It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound[1].
Question: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous culture medium. How can I prevent this?
Answer: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the culture medium. Add the small volume of the stock solution to a larger volume of the medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Use of Surfactants or Co-solvents: For in vivo formulations, non-ionic surfactants like Tween 80 or co-solvents such as PEG300 are often used to improve and maintain solubility[1]. While less common for standard in vitro work, a low concentration of a biocompatible surfactant might be tested if precipitation persists.
Question: My powdered this compound appears clumpy. Will this affect its solubility?
Answer: Clumpiness can be an indication of moisture absorption. As noted, moisture can negatively impact solubility in DMSO[1]. It is recommended to store this compound in a desiccated environment. If clumping is observed, briefly warming the vial to 37°C and sonicating may aid in dissolution[4].
Frequently Asked Questions (FAQs)
This section provides answers to common inquiries regarding the handling and properties of this compound.
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Lats1 and Lats2 kinases[1][2][5]. These kinases are key components of the Hippo signaling pathway, which acts as a negative regulator of cell proliferation. By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional co-activators Yap and Taz, leading to their nuclear accumulation and the activation of genes that promote cell division and regeneration[2][3][6].
What are the known solubility limits of this compound?
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes this data for easy reference.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 73[1] - 125[4][7] | 200.31[1] - 343.01[4][7] | Use of fresh, anhydrous DMSO is critical. Sonication may be required[1][4][7]. |
| Ethanol | 2[1] - 7[1] | - | Solubility is significantly lower than in DMSO. |
| Water | Insoluble[1] | - | This compound is practically insoluble in aqueous solutions. |
How should I prepare this compound for in vitro experiments?
For cellular assays, a stock solution in DMSO is the standard method. For example, to treat human retinal organoids, this compound was solubilized in DMSO[2][3]. The final concentration of the compound and the vehicle (DMSO) should be carefully controlled in the experimental setup[2][3].
How should I prepare this compound for in vivo experiments?
For in vivo administration, such as intraperitoneal injections in mice, specific formulations are required to ensure bioavailability and prevent precipitation. These formulations often involve a combination of solvents and surfactants.
| Formulation Component | Example 1[1] | Example 2[7] | Example 3[8] |
| Vehicle 1 | DMSO | DMSO | - |
| Vehicle 2 | PEG300 | PEG300 | PBS |
| Vehicle 3 | Tween 80 | Tween-80 | 0.5% Carboxymethyl cellulose |
| Vehicle 4 | ddH₂O | Saline | 0.5% Kolliphor P 188 Bio |
| Final Concentration | 5.0 mg/mL | ≥ 2.08 mg/mL | Microsuspension |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 364.42 g/mol [1]. To prepare a 10 mM solution, weigh out 3.64 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for a short period to ensure complete dissolution[4].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][7].
Protocol 2: In Vivo Formulation for Intraperitoneal Injection (Example)
This protocol is adapted from published methods and aims to produce a clear solution for administration[1][7].
-
Materials: 20.8 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, sterile saline.
-
Preparation (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration: The formulation should be used immediately after preparation[1].
Visualizing the Mechanism and Workflow
To further aid in the understanding of this compound's function and application, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on LATS1/2 kinases.
Caption: General experimental workflow for using this compound in vitro and in vivo.
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
potential off-target effects of TDI-011536
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TDI-011536. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1] By inhibiting LATS1/2, this compound disrupts the Hippo signaling pathway. This leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional coactivator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and organ regeneration.[2][3][4]
Q2: Are there known off-target effects for this compound?
A2: As of the latest available data, a specific kinase selectivity profile for this compound has not been published. However, this compound is a derivative of the LATS kinase inhibitor TRULI, which has been profiled for off-target effects. It is crucial to consider that the chemical modifications made to create this compound may have altered its selectivity profile compared to TRULI. Systemic administration of this compound may carry a risk of deleterious effects in various organs.[3]
Q3: What is the off-target profile of the parent compound, TRULI?
A3: TRULI was tested against a panel of 314 kinases and was found to bind to 34 of these kinases more strongly than to its intended target, LATS1. This indicates that TRULI has a degree of promiscuity. While the specific list of these 34 off-target kinases is not detailed in the primary literature, this information underscores the importance of careful experimental design and interpretation of results when using compounds from this chemical series.
Q4: How can I assess the potential off-target effects of this compound in my experimental system?
A4: To determine the off-target effects of this compound in your specific model, it is recommended to perform a comprehensive kinase selectivity screen. This can be done through commercially available services that test the compound against a broad panel of kinases. Additionally, observing the phenotypic effects of this compound in your cells or animal models and comparing them to the known effects of LATS1/2 inhibition can provide clues about potential off-target activities.
Q5: What are some potential in vivo side effects to monitor for when using this compound?
A5: In preclinical studies, systemic administration of this compound has been associated with some toxicity.[3] Researchers should closely monitor animal health for any signs of adverse effects. Given that the Hippo-YAP pathway is involved in a wide range of cellular processes, including cell proliferation and organ size control, off-target effects could manifest in various ways. It is advisable to conduct thorough histopathological analysis of major organs in animal studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell phenotype or toxicity at effective concentrations. | The observed effect may be due to inhibition of an off-target kinase. | 1. Perform a dose-response curve to determine if the unexpected phenotype is concentration-dependent. 2. Conduct a kinase selectivity screen to identify potential off-target interactions of this compound. 3. Use a structurally unrelated LATS1/2 inhibitor as a control to see if the phenotype is specific to LATS1/2 inhibition. |
| Discrepancy between in vitro and in vivo results. | Off-target effects may be more pronounced in a complex in vivo system due to the presence of a wider range of kinases and signaling pathways. | 1. Analyze the expression levels of potential off-target kinases in your in vivo model. 2. Consider local administration of this compound to minimize systemic exposure and potential off-target effects. 3. Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the in vivo exposure and target engagement. |
| Activation of an unexpected signaling pathway. | Inhibition of an off-target kinase can lead to the paradoxical activation of other pathways. | 1. Use pathway analysis tools (e.g., phosphoproteomics, transcriptomics) to identify the activated pathway. 2. Consult the literature for known crosstalk between the Hippo pathway and the unexpectedly activated pathway. 3. Validate the activation of the alternative pathway using specific inhibitors or genetic knockdown. |
Data on LATS Kinase Inhibition
The following table summarizes the available quantitative data for this compound and its parent compound, TRULI.
| Compound | Target | IC50 / EC50 | Assay Conditions | Reference |
| This compound | LATS1 | 0.76 nM (IC50) | In vitro kinase assay | [1] |
| This compound | YAP Phosphorylation | 10 nM (EC50) | Cell-based assay | [1] |
| TRULI | LATS1/2 | 0.2 nM (IC50) | In vitro kinase assay |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
A common method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This is often performed as a fee-for-service by specialized companies.
-
Compound Preparation: this compound is solubilized in an appropriate solvent (e.g., DMSO) to a high concentration stock solution.
-
Assay Format: The assays are typically performed in 96- or 384-well plates.
-
Kinase Panel: A broad panel of recombinant human kinases (e.g., >400 kinases) is used.
-
Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the initial screen.
-
Assay Principle: The activity of each kinase is measured in the presence and absence of the inhibitor. The most common method is a radiometric assay that measures the incorporation of 33P-ATP into a substrate. Alternatively, fluorescence-based or luminescence-based assays can be used.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
Selectivity Score: A selectivity score (S-score) can be calculated to quantify the inhibitor's promiscuity. A lower S-score indicates higher selectivity.
Signaling Pathway Diagrams
Below are diagrams illustrating the intended signaling pathway of this compound and a conceptual representation of potential off-target effects.
Caption: Intended signaling pathway of this compound.
Caption: Conceptual diagram of potential off-target effects.
References
Troubleshooting Inconsistent Results with TDI-011536: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the LATS kinase inhibitor, TDI-011536. This guide aims to address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue 1: Variable or No Inhibition of YAP Phosphorylation
You are treating your cells or animal models with this compound but observe inconsistent or no decrease in the phosphorylation of YAP (Yes-associated protein), a key downstream target of the Hippo signaling pathway.
Possible Causes and Solutions:
-
Compound Instability or Degradation:
-
Question: How can I ensure the stability and activity of my this compound compound?
-
Answer: this compound is soluble in DMSO.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the compound's solubility and stability.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, keep the stock solution at -20°C or -80°C.
-
-
Suboptimal Concentration:
-
Question: What is the recommended concentration range for this compound?
-
Answer: The effective concentration of this compound can vary significantly depending on the cell type or animal model. It has been shown to be an effective blocker of Lats kinases in vitro at nanomolar concentrations.[2][3] For in vivo studies in mice, intraperitoneal administration has been used to suppress Yap phosphorylation.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Insufficient Treatment Duration:
-
Question: How long should I treat my samples with this compound?
-
Answer: The duration of exposure is an important factor.[2] Studies in mice have shown that this compound can suppress Yap phosphorylation for several hours after administration.[3] For in vitro experiments, a time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal treatment window for observing maximum YAP dephosphorylation and downstream effects.
-
-
Cell Line or Model Variability:
-
Question: Why do I see different responses to this compound in different cell lines?
-
Answer: The basal activity of the Hippo pathway and the expression levels of LATS kinases and YAP/TAZ can vary between cell lines and tissues. This can influence the sensitivity to this compound. It is advisable to characterize the basal Hippo pathway activity in your experimental model.
-
Issue 2: Inconsistent Effects on Cell Proliferation
You are observing variable or no increase in cell proliferation after treating with this compound, which is an expected outcome of Hippo pathway inhibition.
Possible Causes and Solutions:
-
Cell Seeding Density:
-
Question: How does cell density affect the response to this compound?
-
Answer: The Hippo pathway is sensitive to cell-cell contact. High cell density can activate the Hippo pathway, potentially counteracting the effect of this compound. It is crucial to maintain a consistent and sub-confluent cell seeding density across experiments to ensure reproducible results.
-
-
Toxicity at High Concentrations:
-
Question: Could this compound be causing toxicity in my experiments?
-
Answer: While this compound is designed to promote proliferation, high concentrations or prolonged exposure can lead to off-target effects or even toxicity.[2] Systemic administration in young mice has been associated with lethality, highlighting the importance of dose optimization.[2] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your proliferation assays to rule out cytotoxicity.
-
-
Assay Sensitivity:
-
Question: My proliferation assay is not showing a significant effect. What should I do?
-
Answer: Ensure your proliferation assay is sensitive enough to detect modest changes. Consider using multiple methods to assess proliferation, such as direct cell counting, BrdU incorporation, or Ki67 staining, to confirm your findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[2][3] By inhibiting LATS kinases, this compound prevents the phosphorylation of the transcriptional co-activators YAP and TAZ. This leads to their accumulation in the nucleus, where they can promote the expression of genes involved in cell proliferation and tissue regeneration.[2][3]
Q2: How should I prepare this compound for in vivo administration? A2: For intraperitoneal injection in mice, this compound can be formulated. One suggested method involves preparing a stock solution in DMSO and then diluting it in a vehicle such as corn oil.[1] Another formulation involves a mixture of DMSO, PEG300, Tween80, and sterile water.[1] It is critical to ensure the final solution is clear and homogenous before injection and to use it immediately after preparation.[1]
Q3: What are the expected downstream effects of this compound treatment? A3: Successful treatment with this compound should lead to a decrease in YAP phosphorylation, an increase in the nuclear localization of YAP/TAZ, and the up-regulation of YAP target gene expression.[4] This should ultimately result in increased cell proliferation in responsive cell types.[2][3]
Q4: Are there any known off-target effects of this compound? A4: While this compound is a potent LATS kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations. Systemic administration in animal models has shown dose-limiting toxicities.[2] It is always recommended to include appropriate controls and perform dose-response studies to minimize off-target effects.
Data Summary
| Parameter | Recommendation | Source |
| Solvent | Anhydrous DMSO | [1] |
| In Vitro Concentration | Nanomolar range (cell line dependent) | [2][3] |
| In Vivo Administration | Intraperitoneal injection | [2] |
| Vehicle (Example 1) | DMSO, Corn oil | [1] |
| Vehicle (Example 2) | DMSO, PEG300, Tween80, ddH2O | [1] |
Experimental Protocols
Protocol 1: Western Blot for YAP Phosphorylation
-
Cell Treatment: Plate cells at a sub-confluent density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include a vehicle-only control.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-YAP (Ser127) and total YAP. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and calculate the ratio of phospho-YAP to total YAP.
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TDI-011536 cytotoxicity assessment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the activity of TDI-011536 in cell lines. The following content, presented in a question-and-answer format, addresses potential inquiries and offers guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Lats kinases (Lats1 and Lats2).[1][2] By inhibiting these kinases, it disrupts the Hippo signaling pathway, which normally acts as a brake on cell proliferation.[3][4] This inhibition prevents the phosphorylation of the transcriptional co-activators Yap and Taz, leading to their accumulation in the nucleus, where they promote the expression of genes involved in cell proliferation and tissue regeneration.[3][4][5]
Q2: Is this compound expected to be cytotoxic to my cell line?
The available data suggests that this compound is generally not cytotoxic and, in fact, promotes cell proliferation in various cell types.[1][3] It has been observed to foster proliferation in cardiomyocytes and Müller glia within human retinal organoids.[2][3] While systemic administration in young mice has been associated with some lethality at high doses, the compound is generally described as not being unduly toxic.[3][6] Therefore, significant cytotoxicity is not an expected outcome in most cell culture experiments.
Q3: In which cell systems has this compound shown activity?
This compound has demonstrated significant biological activity in:
-
Human retinal organoids derived from induced pluripotent stem cells, where it promotes the proliferation of Müller glia.[2][3][6]
-
In vitro retinal pigment epithelium (RPE) monolayers, where it increased wound healing and cell proliferation.[7]
-
In vivo mouse models, where it suppressed Yap phosphorylation in the heart, liver, and skin, and induced the proliferation of cardiomyocytes after injury.[2][3][5]
Troubleshooting Guide
Problem: I am not observing a proliferative effect after treating my cells with this compound.
-
Confirm Target Presence: Ensure your cell line expresses Lats1 and/or Lats2 kinases, the direct targets of this compound. The absence of these kinases will render the compound ineffective.
-
Check Downstream Pathway Components: Verify that the downstream components of the Hippo pathway, particularly Yap and Taz, are present and functional in your cell line.
-
Optimize Concentration and Duration: The effective concentration can be cell-type dependent. Based on published data, a concentration range of 10 nM to 3 µM has been shown to be effective.[2][6] Treatment duration may also need to be optimized; effects on Yap phosphorylation can be seen within hours, while proliferation may require several days of treatment.[3][6]
-
Assess Yap/Taz Localization: A key indicator of this compound activity is the translocation of Yap/Taz to the nucleus. Use immunofluorescence or cellular fractionation followed by Western blot to confirm nuclear accumulation of Yap/Taz upon treatment.
-
Solubility Issues: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your culture medium. Precipitated compound will not be biologically active.
Problem: I am observing unexpected cell death at high concentrations.
While not its primary mode of action, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line that promotes proliferation without inducing significant cell death.
-
Use Appropriate Vehicle Controls: Ensure that the concentration of the vehicle (e.g., DMSO) used to dissolve this compound is not causing cytotoxicity.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Source |
| IC50 (Lats kinases) | 0.76 nM | In vitro biochemical assay with 2 mM ATP | [2] |
| EC50 (Yap Phosphorylation) | 10 nM | Cell-based assay | [2] |
Table 2: Cellular Effects of this compound in Human Retinal Organoids
| Concentration | Duration | Effect | Source |
| 3 µM | 24 hours | ~80% reduction in Yap phosphorylation | [2][3] |
| 3 µM | 5 days | Tenfold increase in EdU/Sox9 positive Müller glia | [6] |
Experimental Protocols
Protocol 1: Assessment of Yap Phosphorylation Inhibition
-
Cell Culture: Plate cells of interest and grow to desired confluency.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 3 µM) for a specified time (e.g., 2, 4, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-Yap (S127) and total Yap. Use a loading control such as GAPDH or β-actin.
-
Analysis: Quantify the band intensities for phospho-Yap and total Yap. The ratio of phospho-Yap to total Yap is used to determine the extent of inhibition.
Protocol 2: Proliferation Assay using EdU Incorporation
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).
-
Treatment: Treat cells with this compound at the desired concentration and for the desired duration (e.g., 5 days).
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium for the final few hours of the treatment period, following the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer.
-
EdU Detection: Perform the click chemistry reaction to conjugate a fluorescent azide to the incorporated EdU.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).
Visualizations
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
duration of TDI-011536 effect in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo application of TDI-011536, a potent LATS kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1] By inhibiting LATS kinases, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP).[1] This leads to the nuclear translocation of YAP, where it can induce the expression of genes that promote cell proliferation and regeneration.[1][2]
Q2: What is the recommended dosage and administration route for in vivo studies in mice?
A2: For murine studies, intraperitoneal (i.p.) injection is the administration route described in the literature.[1] Dosages of 50, 100, and 200 mg/kg have been tested, with 200 mg/kg showing the most sustained effect.[1]
Q3: How long does the effect of this compound last in vivo?
A3: The duration of action is dose-dependent. Following a single 200 mg/kg i.p. injection in mice, a significant reduction in phosphorylated YAP (pYAP) is observed for at least 4 hours in the heart, liver, and skin.[1][3] The pYAP levels are reported to return to baseline within a day.[1] Lower doses, such as 50 mg/kg, have a much shorter duration of action, with pYAP levels recovering within 4 hours.[1]
Q4: Are there any known toxicities associated with this compound?
A4: Based on available studies, this compound is considered not unduly toxic upon systemic administration.[1][2] Gene expression analysis following 4 hours of treatment did not show significant enrichment for genes associated with inflammation or apoptosis.[2][3] Additionally, no ill effects were apparent in mice treated with 100 mg/kg for two to three days. However, comprehensive toxicology studies are not yet publicly available.
Troubleshooting Guides
Issue 1: Suboptimal or no observable effect on YAP phosphorylation.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: Ensure the dosage is appropriate for the target organ. A dose of 200 mg/kg has been shown to be effective for at least 4 hours in the heart, liver, and skin.[1] Lower doses may not have a sustained effect.
-
-
Possible Cause 2: Improper Formulation.
-
Solution: this compound has been successfully administered in vivo when dissolved in Kolliphor HS 15.[1] Ensure the compound is fully solubilized before administration.
-
-
Possible Cause 3: Timing of Analysis.
-
Solution: The peak effect on pYAP reduction is observed within 2-4 hours post-injection.[1] Ensure that tissue harvesting and analysis are performed within this window.
-
Issue 2: Variability in experimental results between different organs.
-
Possible Cause: Organ-specific differences in drug distribution or metabolism.
-
Solution: Be aware that the duration of this compound's effect can vary between organs. For instance, at a 100 mg/kg dose, the effect on pYAP is maintained for 4 hours in the heart and liver but is diminished in the skin.[1] Tailor the experimental design and timepoints to the specific organ of interest.
-
Data Presentation
Table 1: Dose-Dependent Duration of this compound Effect on YAP Phosphorylation in Mice
| Dosage (mg/kg) | Route of Administration | Organ | Duration of Significant pYAP Reduction | Reference |
| 200 | Intraperitoneal | Heart, Liver, Skin | At least 4 hours | [1][3] |
| 100 | Intraperitoneal | Heart, Liver | At least 4 hours | [1] |
| 100 | Intraperitoneal | Skin | Less than 4 hours | [1] |
| 50 | Intraperitoneal | Heart, Liver, Skin | Less than 4 hours | [1] |
Table 2: Pharmacokinetic Profile of this compound Analogs
| Compound | Administration Route | Half-Life (t½) | Bioavailability (%) | Clearance (mL/min/kg) |
| Analog 27 | IV | > 2 hours | N/A | Low |
| Analog 27 | PO | > 2 hours | Acceptable | N/A |
| Analog 28 | IV | > 2 hours | N/A | Low |
| Analog 28 | PO | > 2 hours | Acceptable | N/A |
| Note: Specific pharmacokinetic data for this compound is not publicly available. This table presents data from structurally related LATS kinase inhibitors from the same discovery program.[4] |
Experimental Protocols
In Vivo Administration of this compound in Mice
-
Formulation: Dissolve this compound in Kolliphor HS 15 to the desired concentration.[1]
-
Animal Model: The described studies utilize Swiss Webster mice.[2]
-
Dosage: Prepare solutions for intraperitoneal (i.p.) injection at concentrations calculated to deliver 50, 100, or 200 mg/kg of body weight.[1]
-
Administration: Administer the formulated this compound solution via i.p. injection.[1]
-
Control Group: Administer the vehicle (Kolliphor HS 15) alone to a control group of animals.[1]
-
Timepoints for Analysis: For analysis of YAP phosphorylation, tissue samples should be collected at timepoints such as 2 and 4 hours post-injection.[1] For longer-term studies, note that pYAP levels are expected to return to baseline within 24 hours.[1]
-
Tissue Processing: Harvested tissues (e.g., heart, liver, skin) can be processed for downstream analysis such as immunoblotting to assess the ratio of phosphorylated YAP to total YAP.[1]
Mandatory Visualizations
Caption: The Hippo-Yap signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo studies of this compound in mice.
References
- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
optimizing TDI-011536 dosage for different organs
Welcome to the technical support center for TDI-011536, a potent LATS kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound dosage for various organs in your experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent and specific inhibitor of LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS kinases, this compound prevents the phosphorylation of Yes-associated protein (YAP), a transcriptional co-activator.[2][3] This leads to the nuclear translocation of YAP, where it associates with TEAD transcription factors to promote the expression of genes involved in cell proliferation and tissue regeneration.[2] this compound is an improved analog of the earlier LATS kinase inhibitor, TRULI.[2][3]
-
What are the common research applications for this compound? this compound is primarily used in regenerative medicine research to promote the proliferation of cells in tissues that typically have limited regenerative capacity.[3][4] It has been shown to be effective in promoting the proliferation of cardiomyocytes, retinal pigment epithelium, and Müller glia.[3][5]
-
What is the in vitro potency of this compound? this compound is a highly potent inhibitor of LATS kinases, with an in vitro IC50 of 0.76 nM.[6] In cell-based assays, it prevents YAP phosphorylation with an EC50 of 10 nM.[6]
Dosage and Administration
-
What is a recommended starting dose for in vivo experiments in mice? For systemic administration in mice via intraperitoneal (i.p.) injection, a starting dose of 200 mg/kg has been shown to be effective in reducing YAP phosphorylation in the heart, liver, and skin for at least 4 hours.[3][7] However, lower doses of 100 mg/kg and 50 mg/kg have also demonstrated significant effects at 2 hours post-injection.[3][7]
-
How long does the effect of this compound last in vivo? The duration of action is dose-dependent. At 200 mg/kg, a significant reduction in phosphorylated YAP (pYAP) is observed for at least 4 hours in the heart, liver, and skin, with levels returning to baseline within a day.[3][8] At 100 mg/kg, the effect is maintained for 4 hours in the heart and liver, but not in the skin.[3][7] The 50 mg/kg dose is no longer significantly effective in any of these organs at 4 hours post-injection.[3][7]
-
How should this compound be prepared for in vivo administration? For intraperitoneal injection in mice, this compound can be dissolved in Kolliphor HS 15.[3] For stock solutions, DMSO can be used.[9] It is recommended to prepare fresh solutions for immediate use.[9]
Organ-Specific Considerations
-
Are there differences in the effective dosage of this compound across different organs? Yes, the effective dosage and duration of action can vary between organs. For instance, at a 100 mg/kg dose in mice, the reduction in pYAP is sustained for at least 4 hours in the heart and liver, but this effect is diminished in the skin by the 4-hour mark.[3][7]
-
Has this compound been tested in retinal models? Yes, this compound has been shown to be effective in promoting the proliferation of Müller glia in human retinal organoids at a concentration of 3 µM.[3][7] It has also been used in an in vivo rabbit model of retinal injury, where intravitreal administration promoted regeneration of the retinal pigment epithelium.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant reduction in pYAP levels observed in the target organ. | Insufficient Dosage: The administered dose may be too low for the specific organ or experimental model. | Increase the dosage of this compound. A dose of 200 mg/kg (i.p.) has been shown to be effective in the heart, liver, and skin of mice.[3][8] |
| Incorrect Timing of Analysis: The time point for tissue collection and analysis may not align with the peak activity of the compound. | For a 200 mg/kg dose, significant pYAP reduction is observed at 2 and 4 hours post-injection.[3] Consider these time points for analysis. | |
| Poor Bioavailability: The compound may not be reaching the target organ in sufficient concentrations. | Ensure proper preparation and administration of the compound. For i.p. injections, using a vehicle like Kolliphor HS 15 is recommended.[3] | |
| High variability in results between experimental animals. | Inconsistent Drug Administration: Variations in injection technique or volume can lead to inconsistent dosing. | Standardize the injection procedure and ensure accurate volume administration based on the animal's body weight. |
| Biological Variability: Individual animal differences can contribute to varied responses. | Increase the number of animals per group to improve statistical power and account for biological variability. | |
| Observed toxicity or adverse effects. | High Dosage: The administered dose may be approaching toxic levels. | While this compound is reported to be not unduly toxic, it is always advisable to perform a dose-response study to determine the optimal therapeutic window for your specific model.[3][7] Consider reducing the dosage if adverse effects are observed. |
Data Summary Tables
Table 1: In Vivo Dosage and Efficacy of this compound in Mice
| Dosage (mg/kg, i.p.) | Organ | Time Point | Effect on pYAP/tYAP Ratio | Reference |
| 200 | Heart | 2 hours | Remarkable reduction | [3] |
| 200 | Heart | 4 hours | Greatly reduced | [3][8] |
| 200 | Liver | 2 hours | Remarkable reduction | [3] |
| 200 | Liver | 4 hours | Greatly reduced | [3][8] |
| 200 | Skin | 2 hours | Remarkable reduction | [3] |
| 200 | Skin | 4 hours | Greatly reduced | [3][8] |
| 100 | Heart | 2 hours | Profound reduction | [3][7] |
| 100 | Heart | 4 hours | pYAP remains low | [3][8] |
| 100 | Liver | 2 hours | Profound reduction | [3][7] |
| 100 | Liver | 4 hours | pYAP remains low | [3][8] |
| 100 | Skin | 2 hours | Profound reduction | [3][7] |
| 100 | Skin | 4 hours | pYAP largely recovers | [3][8] |
| 50 | Heart | 2 hours | Profound reduction | [3][7] |
| 50 | Heart | 4 hours | pYAP has recovered | [3][8] |
| 50 | Liver | 2 hours | Profound reduction | [3][7] |
| 50 | Liver | 4 hours | pYAP has recovered | [3][8] |
| 50 | Skin | 2 hours | Profound reduction | [3][7] |
| 50 | Skin | 4 hours | pYAP has recovered | [3][8] |
Table 2: In Vitro Efficacy of this compound
| Assay | System | Concentration | Effect | Reference |
| LATS Kinase Inhibition | In vitro assay | IC50: 0.76 nM | Potent inhibition of LATS kinases | [6] |
| YAP Phosphorylation | Cell-based assay | EC50: 10 nM | Prevention of YAP phosphorylation | [6] |
| YAP Phosphorylation | Human Retinal Organoids | 3 µM (24h) | ~80% reduction in YAP phosphorylation | [3][6] |
| Müller Glia Proliferation | Human Retinal Organoids | 3 µM (5 days) | Tenfold increase in EdU and Sox9 positive cells | [7] |
Experimental Protocols
In Vivo Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in 10% Kolliphor HS 15 to the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 50 mg/mL).
-
Ensure the compound is fully dissolved by sonication if necessary.
-
Prepare the vehicle control solution (10% Kolliphor HS 15) in parallel.
-
-
Animal Dosing:
-
Use male 8-week-old mice.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the individual animal's body weight.
-
-
Tissue Collection and Analysis:
-
At the desired time points (e.g., 2 or 4 hours post-injection), euthanize the mice.
-
Immediately dissect the target organs (e.g., heart, liver, skin).
-
Prepare protein lysates from the collected tissues for subsequent analysis.
-
-
Immunoblot Analysis:
-
Perform immunoblotting on the protein lysates to assess the levels of phosphorylated YAP (pYAP) and total YAP (tYAP).
-
Use an antibody specific for YAP phosphorylated at residue S127.
-
Include a loading control such as GAPDH to ensure equal protein loading.
-
Treatment of Human Retinal Organoids
-
Organoid Culture:
-
Culture human retinal organoids derived from induced pluripotent stem cells in long-term culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the culture medium to the desired final concentration (e.g., 3 µM).
-
For proliferation assays, supplement the medium with 10 µM 5-ethynyl-2'-deoxyuridine (EdU).
-
Treat the organoids for the desired duration (e.g., 24 hours for phosphorylation studies, 5 days for proliferation assays).
-
-
Analysis:
-
For phosphorylation analysis, lyse the organoids and perform immunoblotting for pYAP and tYAP.
-
For proliferation analysis, fix and section the organoids.
-
Perform immunostaining for EdU and a cell-specific marker (e.g., Sox9 for Müller glia).
-
Quantify the percentage of double-positive cells.
-
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on LATS1/2 kinases.
Caption: A generalized experimental workflow for in vivo testing of this compound in mice.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
minimizing TDI-011536 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of TDI-011536 in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound has low aqueous solubility due to its chemical structure, which has few polar groups[1][2]. Precipitation in aqueous-based cell culture media is a common issue and typically occurs if the final concentration of the compound exceeds its solubility limit in the media or if the introduction of the DMSO stock solution is not performed correctly, causing the compound to crash out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[3][4]. It is important to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound[4].
Q3: What is the maximum recommended final concentration of DMSO in the cell culture media?
A3: As a general guideline, the final concentration of DMSO in your cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is best to determine the optimal concentration for your specific cell type.
Q4: Can I store my this compound stock solution?
A4: Yes, stock solutions in DMSO can be stored. For optimal stability, it is recommended to store aliquots at -20°C for use within one month or at -80°C for use within six months[3]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[3].
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Issue 1: Precipitation observed immediately upon addition to media.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Verify the final concentration of this compound in your media. If it is too high, the compound will precipitate. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments. |
| Improper Dilution Technique | When diluting the DMSO stock solution into your media, add the stock solution dropwise while gently vortexing or swirling the media. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can lead to precipitation. |
| Low Media Temperature | Ensure your media is at the appropriate temperature (e.g., 37°C for most cell culture applications) before adding the this compound stock solution. Solubility is often temperature-dependent. |
Issue 2: Precipitation observed after a period of incubation.
| Potential Cause | Troubleshooting Step |
| Compound Instability in Media | Over time, this compound may degrade or interact with components in the media, leading to precipitation. Consider reducing the incubation time or refreshing the media with freshly prepared this compound at regular intervals. |
| Media Component Interaction | Certain components in complex media formulations could potentially interact with this compound and reduce its solubility. If you suspect this is the case, you could try a simpler, serum-free media formulation to see if the issue persists. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 125 mg/mL | 343.01 mM | Ultrasonic assistance may be needed[3]. |
| DMSO | 73 mg/mL | 200.31 mM | Use fresh, moisture-free DMSO[4]. |
| DMSO | 50 mg/mL | 137.2 mM | Sonication is recommended[5]. |
| Ethanol | 7 mg/mL | 19.21 mM | |
| Water | Insoluble | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 5.49 mM | An in vivo formulation[5]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Aid Dissolution: To facilitate dissolution, gently vortex the vial. If necessary, warm the solution to 37°C and use an ultrasonic bath for a short period[3].
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C[3].
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Warm your cell culture media to the desired experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, consider preparing an intermediate dilution of your stock solution in pre-warmed media.
-
Add Dropwise: While gently swirling or vortexing the media, add the this compound stock solution drop-by-drop to the media. This ensures rapid dispersal.
-
Final Mix: Gently mix the final solution to ensure homogeneity.
-
Visual Confirmation: Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and diluting this compound to minimize precipitation.
Caption: Simplified Hippo signaling pathway showing the inhibitory action of this compound.
References
- 1. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
impact of moisture on TDI-011536 DMSO stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-011536. The following information addresses common issues related to the handling and storage of this compound DMSO stock solutions, with a particular focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was previously dissolved in DMSO, has precipitated out of solution. What could be the cause?
A1: Precipitation of this compound from a DMSO stock solution is a common issue primarily caused by the absorption of moisture by DMSO. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere[1][2]. The presence of water in DMSO can significantly reduce the solubility of dissolved compounds, leading to precipitation[2][3]. Another contributing factor can be repeated freeze-thaw cycles, which can promote the crystallization of compounds from the solution[2].
Q2: How can I prevent my this compound DMSO stock from absorbing moisture?
A2: To prevent moisture absorption, it is crucial to adhere to proper storage and handling procedures for hygroscopic solvents like DMSO. Store this compound DMSO stock solutions in airtight containers, preferably made of glass, with tight-fitting lids[1][4][5]. Minimize the frequency and duration of opening the container. When not in use, ensure the container is tightly sealed and stored in a cool, dry place[4]. For long-term storage, consider aliquoting the stock solution into smaller, single-use vials to avoid repeated exposure of the main stock to the atmosphere.
Q3: What is the recommended method for storing this compound powder and its DMSO stock solution?
A3: For this compound powder, long-term storage at -20°C is recommended. For DMSO stock solutions, it is best to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6]. Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility[7].
Q4: If I observe precipitation in my this compound DMSO stock, can I redissolve it?
A4: In many cases, gentle warming and vortexing can redissolve the precipitated compound. You can warm the vial in a water bath at a temperature not exceeding 37°C and vortex until the solid is fully dissolved. However, if the precipitation is due to significant water contamination, redissolving the compound may be difficult, and the solution may not remain stable. It is always best to prepare fresh stock solutions with anhydrous DMSO if you suspect moisture contamination.
Q5: Does moisture cause chemical degradation of this compound?
Data Summary
| Parameter | Value/Recommendation | Source |
| This compound Solubility in DMSO | 73 mg/mL (200.31 mM) | [7] |
| Storage of Powder | -20°C | - |
| Storage of DMSO Stock Solution | -20°C or -80°C in aliquots | [6] |
| Key Consideration | Moisture-absorbing DMSO reduces solubility. Use fresh, anhydrous DMSO. | [7] |
| Effect of Water in DMSO | Decreases compound solubility, can lead to precipitation. | [2][3] |
| Handling Hygroscopic Solvents | Store in airtight containers, minimize exposure to air. | [1][8] |
Experimental Protocols
Protocol for Assessing this compound Solubility and Potential Moisture Contamination
Objective: To determine if a this compound DMSO stock solution has been compromised by moisture, leading to solubility issues.
Materials:
-
This compound DMSO stock solution
-
New, unopened vial of anhydrous DMSO
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional, set to 37°C)
-
Microscope
Procedure:
-
Visual Inspection: Carefully inspect the existing this compound DMSO stock solution for any visible precipitates or crystals.
-
Attempt to Redissolve: If precipitate is observed, warm the vial to room temperature and vortex vigorously for 1-2 minutes. If the precipitate does not dissolve, you may warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Microscopic Examination: Place a small drop of the solution on a microscope slide and observe for any undissolved microcrystals.
-
Preparation of a Fresh Stock Solution: a. Using a fresh, unopened vial of anhydrous DMSO, prepare a new stock solution of this compound at the same concentration as the problematic stock. b. Ensure the this compound powder is fully dissolved by vortexing. Gentle warming can be used if necessary.
-
Comparison: Compare the appearance of the old and new stock solutions. The new stock solution should be clear and free of any precipitate.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues in this compound DMSO stock solutions.
Caption: A generalized diagram illustrating the hypothetical hydrolysis of a sulfonamide-containing compound like this compound in the presence of water.
References
- 1. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 2. ziath.com [ziath.com]
- 3. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dmsostore.com [dmsostore.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. tutorchase.com [tutorchase.com]
understanding variability in TDI-011536 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TDI-011536. Our goal is to help you understand and mitigate potential variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and effective inhibitor of Lats kinases (Lats1 and Lats2).[1][2][3][4] It functions by interrupting the Hippo-Yap signaling pathway, a critical regulator of organ size and cell proliferation.[2][3][4] By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional coactivator Yap.[2] This leads to the accumulation of Yap in the nucleus, where it promotes the expression of genes involved in cell proliferation and tissue regeneration.[2][4]
Q2: What are the recommended in vitro concentrations and treatment times for this compound?
A2: The optimal concentration and treatment time for this compound will vary depending on the cell type and experimental endpoint. Based on published studies, a starting concentration of 3 µM for 24 hours has been shown to be effective in reducing Yap phosphorylation by almost 80% in human retinal organoids.[2][5][6] For proliferation assays in human retinal organoids, a 5-day treatment with 3 µM this compound has been used.[5]
Q3: What are the recommended in vivo dosages and administration routes for this compound?
A3: For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection.[2][5] Dosages ranging from 50 mg/kg to 200 mg/kg have been tested.[2][7] A dose of 200 mg/kg was shown to cause a significant reduction in Yap phosphorylation in the heart, liver, and skin for at least four hours.[2][5][7] The effects of the compound are reversible, with Yap phosphorylation levels returning to baseline within a day.[7]
Q4: How should I prepare and store this compound?
A4: this compound can be dissolved in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, it has been dissolved in Kolliphor HS 15.[2][5] It is important to use fresh, high-quality DMSO as moisture absorption can reduce the solubility of the compound.[1] For storage, follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C and as a solution at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in Yap phosphorylation levels between replicates. | Inconsistent cell density at the time of treatment. The Hippo pathway is sensitive to cell-cell contact. | Ensure uniform cell seeding and confluency across all wells or plates. |
| Inconsistent this compound concentration due to pipetting errors or degradation. | Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Differences in treatment duration. | Use a timer to ensure consistent incubation times for all samples. | |
| Lower than expected reduction in Yap phosphorylation. | Suboptimal concentration of this compound for the specific cell type. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Poor solubility of this compound. | Ensure complete dissolution of the compound in DMSO before adding it to the culture medium. Use fresh DMSO.[1] | |
| Presence of serum in the culture medium, which can contain factors that activate the Hippo pathway. | Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cells. | |
| Inconsistent effects on target gene expression. | Variability in RNA extraction or reverse transcription efficiency. | Use a standardized protocol for RNA isolation and ensure high-quality RNA. Use a consistent amount of RNA for cDNA synthesis. |
| Differences in the timing of sample collection. | Collect samples at consistent time points after this compound treatment, as the induction of target genes can be transient. | |
| Off-target effects of this compound at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Toxicity or unexpected cell death. | High concentrations of this compound or DMSO. | Perform a toxicity assay to determine the maximum non-toxic concentration of both this compound and DMSO for your cells. |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. |
Experimental Protocols
In Vitro Yap Phosphorylation Assay
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[1] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cell culture medium. Incubate for the desired duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Yap (pYap) and total Yap (tYap). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Quantification: Use a suitable secondary antibody and detection reagent. Quantify the band intensities and normalize the pYap signal to the tYap signal.
In Vivo Administration and Tissue Analysis
-
Animal Handling: Acclimate mice to the experimental conditions before the start of the study. All procedures should be in accordance with approved animal care and use protocols.
-
This compound Formulation: Dissolve this compound in a suitable vehicle such as Kolliphor HS 15 for intraperitoneal injection.[2][5]
-
Administration: Inject the mice intraperitoneally with the desired dose of this compound (e.g., 50, 100, or 200 mg/kg) or the vehicle control.[2][7]
-
Tissue Collection: At specified time points (e.g., 2, 4, or 24 hours) after injection, euthanize the mice and collect the organs of interest (e.g., heart, liver, skin).[2][5][7]
-
Protein or RNA Extraction: Process the tissues immediately for protein or RNA extraction using appropriate methods.
-
Analysis: Analyze Yap phosphorylation by Western blotting as described above or analyze the expression of Yap target genes (e.g., Ccn1, Ccn2, Myc) by qRT-PCR or RNA sequencing.[2][4]
Visualizations
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
Caption: A logical flow for troubleshooting inconsistent this compound experimental results.
References
- 1. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TDI-011536 Metabolic Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation of TDI-011536.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic stability of this compound?
A1: this compound was developed as a more potent analog of the Lats kinase inhibitor TRULI, with improvements in both aqueous solubility and metabolic stability.[1][2] Preclinical studies indicate that it demonstrates enhanced stability in both human and mouse liver microsomes compared to its predecessors.[2] While direct quantitative data such as half-life or intrinsic clearance values are not publicly available, the improved stability was a key factor in its advancement as a tool compound for in vivo investigations.[1][2]
Q2: What is the signaling pathway of this compound?
A2: this compound is a potent inhibitor of the Lats kinases (Lats1 and Lats2), which are core components of the Hippo signaling pathway.[1] By inhibiting Lats kinases, this compound prevents the phosphorylation of the transcriptional coactivators Yap and Taz. This leads to their nuclear accumulation and the activation of gene expression programs that promote cell proliferation and regeneration.[1]
Q3: Are there any known metabolites of this compound?
A3: Specific metabolites of this compound have not been detailed in publicly available literature. However, based on its chemical structure, potential metabolic transformations could occur. For further details, please refer to the "Predicted Metabolic Degradation Pathway" section.
Q4: How was this compound administered in preclinical in vivo studies?
A4: In mouse models, this compound has been administered via intraperitoneal (i.p.) injection.[1] Formulations have included dissolution in vehicles such as Kolliphor HS 15.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in an in vitro metabolic stability assay.
-
Possible Cause 1: Suboptimal incubation conditions.
-
Troubleshooting Tip: Ensure that the microsomal or hepatocyte incubation is performed at 37°C and that the buffer pH is maintained at 7.4. Verify the concentration of cofactors such as NADPH.
-
-
Possible Cause 2: High concentration of this compound leading to substrate inhibition.
-
Troubleshooting Tip: Perform the assay using a range of this compound concentrations to determine the optimal concentration for linear degradation kinetics.
-
-
Possible Cause 3: Issues with the liver microsomes or hepatocytes.
-
Troubleshooting Tip: Use a positive control compound with a known metabolic profile to verify the activity of your microsomal or hepatocyte batch. Ensure proper storage and handling of the biological matrix.
-
Issue 2: Inconsistent metabolic stability results between experiments.
-
Possible Cause 1: Variability in experimental setup.
-
Troubleshooting Tip: Standardize all experimental parameters, including incubation times, protein concentrations, and quenching procedures. Use a consistent source and lot of liver microsomes or hepatocytes.
-
-
Possible Cause 2: Degradation in the sample analysis process.
-
Troubleshooting Tip: Ensure that the quenching solvent effectively stops the metabolic reaction. Evaluate the stability of this compound in the analytical samples during storage and processing.
-
-
Possible Cause 3: Interference from matrix effects in LC-MS/MS analysis.
-
Troubleshooting Tip: Develop a robust analytical method and use an appropriate internal standard to correct for any matrix effects.
-
Issue 3: Difficulty in detecting metabolites of this compound.
-
Possible Cause 1: Metabolites are below the limit of detection.
-
Troubleshooting Tip: Increase the concentration of this compound in the incubation (while being mindful of potential substrate inhibition). Concentrate the samples before analysis. Use a more sensitive mass spectrometer.
-
-
Possible Cause 2: The major metabolic pathways are not Phase I reactions.
-
Troubleshooting Tip: Consider the possibility of Phase II metabolism (e.g., glucuronidation, sulfation). Adjust your analytical method to detect potential conjugates. For hepatocyte stability assays, ensure the cells are healthy and capable of performing both Phase I and Phase II reactions.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound
| Parameter | Human Liver Microsomes (HLM) | Mouse Liver Microsomes (MLM) |
| Half-Life (t1/2, min) | Data not publicly available. It is recommended to perform internal experiments to determine this value. | Data not publicly available. It is recommended to perform internal experiments to determine this value. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not publicly available. It is recommended to perform internal experiments to determine this value. | Data not publicly available. It is recommended to perform internal experiments to determine this value. |
Note: While specific quantitative data is not available, this compound has been reported to have improved metabolic stability compared to its parent compounds.[1][2]
Experimental Protocols
Microsomal Stability Assay (General Protocol)
A common method to assess the in vitro metabolic stability of a compound is through a microsomal stability assay.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is low, typically <1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
Validation & Comparative
A Head-to-Head Comparison: TDI-011536 vs. TRULI in LATS Kinase Inhibition
In the landscape of regenerative medicine and cancer therapeutics, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. Central to this pathway are the Large Tumor Suppressor (LATS) kinases 1 and 2, which act as a crucial brake on cell growth. Inhibition of LATS kinases presents a promising strategy to promote tissue regeneration and combat certain cancers. This guide provides a detailed comparison of two notable LATS kinase inhibitors: TDI-011536 and its parent compound, TRULI (The Rockefeller University LATS Inhibitor).
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potency and stability of these two compounds, supported by experimental data and detailed methodologies.
Potency: A Leap Forward with this compound
This compound was developed through chemical modification of TRULI to enhance its therapeutic properties.[1][2][3] Experimental data demonstrates that this compound is significantly more potent than TRULI in inhibiting LATS kinases and stimulating downstream Yap signaling.[1][2][4]
| Parameter | This compound | TRULI | Reference |
| Biochemical Potency (IC50) | 0.76 nM (against Lats1) | 0.2 nM (against Lats1/2) | [4][5] |
| Cellular Potency (EC50) | 10 nM (Yap phosphorylation) | Modest cellular potency | [2][4] |
Note: The biochemical potency of TRULI appears higher in one cited source. However, it is crucial to consider the experimental conditions, such as ATP concentration, which can influence IC50 values.[2] The superior cellular potency of this compound is a key indicator of its improved efficacy in a biological context.
In human retinal organoids, 3 µM of this compound profoundly suppressed Yap phosphorylation, whereas a higher concentration of 10 µM TRULI resulted in only a modest reduction.[2] Furthermore, this compound treatment led to a tenfold increase in the proliferation of Müller glia, compared to an almost fivefold increase with TRULI, highlighting its enhanced pro-proliferative effect.[1][3]
Stability: Overcoming a Key Hurdle
A significant limitation of the initial lead compound, TRULI, was its poor metabolic stability, particularly on exposure to mouse liver microsomes.[2][3] this compound was specifically designed to address this issue and exhibits markedly improved stability.[1][2][3] This enhanced stability is a critical factor for its potential in vivo applications, allowing for sustained target engagement.
| Compound | Metabolic Stability | Reference |
| This compound | Improved metabolic stability | [1][2][3] |
| TRULI | Poor stability on exposure to mouse liver microsomes | [2][3] |
Mechanism of Action: Targeting the Hippo Pathway
Both this compound and TRULI are ATP-competitive inhibitors of LATS1 and LATS2 kinases.[3][4] By inhibiting LATS, these compounds prevent the phosphorylation of the downstream transcriptional co-activator Yes-associated protein (YAP). This inhibition allows YAP to translocate to the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.
Experimental Protocols
Below are generalized protocols for the key experiments used to characterize and compare LATS kinase inhibitors like this compound and TRULI.
In Vitro LATS Kinase Assay (Potency - IC50)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of LATS kinase by 50%.
Methodology:
-
Preparation: A series of dilutions of the inhibitor (this compound or TRULI) are prepared.
-
Reaction Mixture: Recombinant LATS1 or LATS2 enzyme is incubated with a peptide substrate (e.g., a fragment of YAP) and ATP in a buffer solution.
-
Inhibition: The inhibitor dilutions are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (typically 37°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption or by using phospho-specific antibodies.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Yap Phosphorylation Assay (Cellular Potency - EC50)
This assay measures the effective concentration of an inhibitor required to reduce the phosphorylation of YAP in a cellular context by 50%.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293A) is cultured in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of the LATS inhibitor for a defined period.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated YAP (p-YAP) and total YAP.
-
Quantification: The band intensities for p-YAP and total YAP are quantified.
-
Data Analysis: The ratio of p-YAP to total YAP is calculated for each inhibitor concentration. The data is then normalized to the untreated control, and an EC50 value is determined by fitting the data to a dose-response curve.
Mouse Liver Microsome Stability Assay (Metabolic Stability)
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Preparation: The test compound (this compound or TRULI) is added to a solution containing mouse liver microsomes and a phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, key stability parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion
The development of this compound represents a significant advancement over its predecessor, TRULI. With its substantially improved potency and metabolic stability, this compound stands out as a more promising candidate for in vivo studies and potential therapeutic applications. The data presented in this guide underscores the importance of iterative drug design in optimizing lead compounds to overcome key pharmacological hurdles. For researchers in the fields of regenerative medicine and oncology, this compound offers a powerful tool to further explore the therapeutic potential of LATS kinase inhibition.
References
- 1. The Hippo pathway kinases LATS1 and 2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleck.co.jp [selleck.co.jp]
A Comparative Guide to Lats Kinase Inhibitors: TDI-011536 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Large Tumor Suppressor (Lats) kinases, Lats1 and Lats2, are pivotal components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, tissue regeneration, and tumorigenesis. Inhibition of Lats kinases has emerged as a promising therapeutic strategy to promote tissue repair and regeneration by activating the downstream effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ). This guide provides a comparative analysis of a key Lats kinase inhibitor, TDI-011536, alongside other notable inhibitors, TRULI and GA-017, with a focus on their performance backed by experimental data.
Mechanism of Action: The Hippo Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ.[1][2] Lats1 and Lats2 are the core kinases responsible for this phosphorylation.[1] Inhibition of Lats1/2 prevents the phosphorylation of YAP/TAZ, leading to their translocation into the nucleus, where they associate with TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3]
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on Lats kinases.
Comparative Performance of Lats Kinase Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound, TRULI, and GA-017 based on available experimental data.
In Vitro Potency and Cellular Activity
| Inhibitor | Target | IC50 (nM) | ATP Concentration | Cellular EC50 (nM) | Cell Line | Reference(s) |
| This compound | Lats1 | 0.76 | 2 mM | 10 | HEK293A | [4][5] |
| TRULI | Lats1/2 | 0.2 | 10 µM | 510 | HEK293A | [1][6] |
| Lats1 | 4.3 | 50 µM | [6] | |||
| Lats1 | 80 | 250 µM | [6] | |||
| GA-017 | Lats1 | 4.10 ± 0.79 | 400 µM | 3510 ± 260 | SKOV3 | [2][7][8] |
| Lats2 | 3.92 ± 0.42 | 400 µM | [2][7][8] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
This compound, a derivative of TRULI, demonstrates potent Lats kinase inhibition at a physiologically relevant ATP concentration (2 mM).[9] While TRULI shows high potency at lower ATP concentrations, its efficacy decreases as ATP levels rise, which is characteristic of ATP-competitive inhibitors.[1] GA-017 also exhibits nanomolar potency against both Lats1 and Lats2.[2][7][8] In cellular assays, this compound shows a significantly lower EC50 for preventing YAP phosphorylation compared to TRULI, indicating improved cellular permeability and/or stability.[4][10]
In Vivo Performance and Observations
| Inhibitor | Animal Model | Dose | Route | Key Findings | Reference(s) |
| This compound | Mouse | 50, 100, 200 mg/kg | Intraperitoneal | Dose-dependent reduction of pYAP in heart, liver, and skin for over 4 hours at 200 mg/kg.[3][10] | [3][10][11] |
| Mouse | - | - | Promotes cardiomyocyte proliferation after cardiac cryolesions.[12][13] | [12][13] | |
| TRULI | Mouse | - | - | Promotes proliferation of supporting cells in the inner ear and cardiomyocytes.[1] | [1] |
| GA-017 | - | - | - | Enhances the ex vivo formation of mouse intestinal organoids.[10][14] | [10][14] |
This compound has demonstrated robust in vivo activity, effectively reducing YAP phosphorylation in multiple organs in a dose-dependent manner.[3][10] Notably, it has been shown to promote the proliferation of cardiomyocytes following injury, highlighting its regenerative potential.[12][13] TRULI, the parent compound of this compound, has also shown efficacy in promoting cell proliferation in specific tissues.[1] While in vivo data for GA-017 is less detailed in the reviewed literature, its ability to promote organoid formation ex vivo suggests its potential for in vivo applications.[10][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate Lats kinase inhibitors.
Caption: General experimental workflow for evaluating Lats kinase inhibitors.
In Vitro Lats Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of Lats kinases by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[15][16][17] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[15][16][17]
-
Protocol Outline:
-
Kinase Reaction: Recombinant Lats1 or Lats2 kinase is incubated with a suitable substrate (e.g., a peptide derived from YAP) and ATP in a kinase reaction buffer. The inhibitor of interest (e.g., this compound) is added at various concentrations.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to catalyze the luciferase-mediated production of light.[15]
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular YAP Phosphorylation Assay (Western Blot)
This assay is used to determine the ability of an inhibitor to block Lats-mediated YAP phosphorylation in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated YAP (pYAP) and total YAP in cell lysates. A decrease in the pYAP/total YAP ratio indicates inhibition of Lats kinase activity.
-
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line, such as HEK293A, is cultured to a desired confluency.[18][19] The cells are then treated with the Lats kinase inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated YAP (e.g., anti-pYAP Ser127) and total YAP. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pYAP to total YAP is calculated to determine the effect of the inhibitor.
-
Cell Proliferation Assay (e.g., EdU Incorporation)
This assay measures the effect of Lats kinase inhibitors on cell proliferation.
-
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU can be detected using a fluorescent azide through a click chemistry reaction, allowing for the quantification of proliferating cells.
-
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the Lats kinase inhibitor or a vehicle control.
-
EdU Labeling: EdU is added to the cell culture medium and incubated for a period to allow for its incorporation into the DNA of proliferating cells.
-
Cell Fixation and Permeabilization: The cells are fixed with a fixative solution (e.g., paraformaldehyde) and then permeabilized to allow the detection reagents to enter the cells.
-
EdU Detection: The cells are incubated with a reaction cocktail containing a fluorescent azide that specifically binds to the EdU.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (e.g., stained with DAPI).
-
Conclusion
This compound stands out as a potent and selective Lats kinase inhibitor with demonstrated in vivo efficacy in promoting tissue regeneration. Its improved cellular potency and metabolic stability compared to its predecessor, TRULI, make it a valuable tool for studying the therapeutic potential of Hippo pathway modulation. While GA-017 also shows high in vitro potency, further in vivo studies are needed to fully assess its therapeutic potential. The continued development and characterization of Lats kinase inhibitors like this compound are crucial for advancing regenerative medicine and developing novel treatments for a range of diseases characterized by a lack of cellular proliferation.
References
- 1. Small-molecule inhibition of Lats kinases may promote Yap-dependent proliferation in postmitotic mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. TRULI | Lats kinases inhibitor, YAP activator | Probechem Biochemicals [probechem.com]
- 7. GA-017 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. ulab360.com [ulab360.com]
- 17. eastport.cz [eastport.cz]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Small-Molecule Inhibitors of the Hippo Pathway: Alternatives to TDI-011536
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[3][4] When the pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[5][6] In many cancers, this pathway is inactivated, allowing YAP/TAZ to translocate to the nucleus, bind with TEAD transcription factors, and drive the expression of genes that promote cell growth and survival.[7][8]
TDI-011536 is a potent small-molecule inhibitor of the LATS1/2 kinases, the final step in the inhibitory cascade.[9][10][11] By blocking LATS, this compound prevents YAP phosphorylation, promoting its nuclear activity. This mechanism has shown promise in regenerative medicine by stimulating the proliferation of normally post-mitotic cells, such as cardiomyocytes.[5][11][12] However, the therapeutic landscape of Hippo pathway modulation is rapidly expanding beyond LATS inhibition. This guide provides a comparative overview of alternative compounds that target the Hippo pathway through various mechanisms, offering researchers a broader perspective on available tools and strategies.
The Hippo Signaling Pathway and Points of Inhibition
The Hippo pathway's canonical signaling flows from upstream signals through the core kinase cascade to regulate the nuclear localization and activity of YAP/TAZ. Different classes of small-molecule inhibitors have been developed to intervene at distinct points in this pathway, primarily at the level of LATS kinases or the downstream TEAD transcription factors.
Caption: The Hippo signaling pathway with key intervention points for small-molecule inhibitors.
Comparative Analysis of Hippo Pathway Inhibitors
While this compound acts upstream on LATS kinases, a significant number of alternative compounds target the downstream effector TEADs. These TEAD inhibitors prevent the transcription of YAP/TAZ target genes through mechanisms that include blocking the YAP-TEAD interaction, inhibiting TEAD palmitoylation required for its stability, or acting as "molecular glues" to enhance TEAD's interaction with repressive cofactors.[2][8][13][14]
| Compound Name | Target | Mechanism of Action | Key Quantitative Data | Model System(s) | Key Findings & Reference |
| This compound | LATS1/2 Kinases | Potent LATS inhibitor, preventing YAP phosphorylation.[9][10] | Nanomolar efficacy in vitro.[11][12] 200 mg/kg in vivo reduces pYAP in mice.[5] | Human retinal organoids, adult mice.[5][11] | Promotes proliferation of cardiomyocytes and Müller glia.[5][15] |
| TRULI | LATS1/2 Kinases | Precursor to this compound, inhibits LATS kinases.[11][12] | Less potent than this compound; 10 µM required for effect in organoids.[5][15] | Human retinal organoids.[5] | Showed modest cellular potency and poor stability.[11][12] |
| GA-017 | LATS1/2 Kinases | Inhibits LATS1/2 kinase activity, promoting nuclear YAP/TAZ.[6] | N/A | SKOV3 ovarian cancer cells (3D culture).[6] | Enhances formation of spheroids and organoids.[6] |
| VT02956 | LATS1/2 Kinases | Reduces downstream YAP phosphorylation.[4] | Cellular IC50 of 0.16 µM.[4] | HEK293A cells.[4] | A recently developed LATS1/2 inhibitor.[4] |
| SWTX-143 | TEAD1-4 | Covalent, irreversible inhibitor binding to the TEAD palmitoylation pocket.[7][16] | IC50 range of 5–207 nM in mesothelioma cell lines.[7] | Mesothelioma cell lines (in vitro), xenograft models (in vivo).[7][16] | Causes tumor regression in preclinical mesothelioma models.[7] |
| VT3989 | TEADs | Binds to the TEAD palmitoylation pocket, inhibiting YAP/TAZ binding.[14] | N/A (in clinical trials) | Patients with advanced solid tumors (Phase 1 trial).[14] | First-in-class agent showing durable antitumor activity in mesothelioma.[14] |
| JM7 | TEAD1-4 | Inhibits TEAD auto-palmitoylation, leading to TEAD instability and degradation.[2][8] | IC50 of 972 nM in a YAP transcriptional reporter assay.[2][8] | Mesothelioma, breast, and ovarian cancer cell lines.[2][8] | Impairs proliferation, colony formation, and migration of cancer cells.[2] |
| Verteporfin | YAP/TAZ-TEAD Interaction | Interferes with the binding of YAP/TAZ to TEAD transcription factors.[17] | N/A | Various cancer and endothelial cell models.[17] | A well-established tool compound for disrupting YAP-TEAD interaction.[17] |
Experimental Protocols for Evaluating Hippo Pathway Inhibitors
A multi-step experimental workflow is essential to characterize and validate novel inhibitors of the Hippo pathway. This process typically begins with biochemical assays, progresses to cellular target engagement and functional assays, and culminates in in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240279191A1 - Small molecule inhibitors of tead-yap - Google Patents [patents.google.com]
- 4. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 9. This compound | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. onclive.com [onclive.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
LATS Kinase Inhibitor TDI-011536 Demonstrates Potent and Reversible YAP Dephosphorylation for Regenerative Medicine Applications
A comprehensive analysis of TDI-011536, a novel LATS kinase inhibitor, reveals its superior potency in promoting YAP dephosphorylation compared to its predecessor, TRULI. This guide provides a detailed comparison, experimental validation data, and protocols for researchers in regenerative medicine and drug discovery.
This compound, a potent and ATP-competitive inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), has emerged as a promising therapeutic candidate for promoting tissue regeneration.[1][2][3] By inhibiting LATS kinases, the core components of the Hippo signaling pathway, this compound effectively prevents the phosphorylation of Yes-associated protein (YAP), a key transcriptional co-activator that governs cell proliferation and organ size.[2][4][5] This guide presents a comparative analysis of this compound's effect on YAP dephosphorylation, supported by experimental data and detailed protocols to aid researchers in validating its efficacy.
Comparative Analysis of LATS Kinase Inhibitors
This compound exhibits significantly enhanced potency in inducing YAP dephosphorylation compared to the earlier generation LATS kinase inhibitor, TRULI. Experimental data from in vitro and in vivo models consistently demonstrate the superior efficacy of this compound.
| Compound | Assay System | Concentration | Effect on YAP Phosphorylation | Reference |
| This compound | Human Retinal Organoids | 3 µM (24h) | ~80% reduction | [1][2][4] |
| TRULI | Human Retinal Organoids | 10 µM (24h) | ~30% reduction | [2][4] |
| This compound | In vivo (mice, i.p.) | 50 mg/kg (2h) | Profound reduction in heart, liver, and skin | [2] |
| This compound | In vivo (mice, i.p.) | 100 mg/kg (4h) | Sustained dephosphorylation in heart and liver | [2] |
| This compound | In vivo (mice, i.p.) | 200 mg/kg (4h) | Sustained dephosphorylation in heart, liver, and skin | [2][5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of validation, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for assessing the effect of LATS kinase inhibitors on YAP dephosphorylation.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of LATS kinase inhibitors on YAP dephosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Western Blot Analysis of YAP Phosphorylation
This protocol is essential for quantifying the levels of phosphorylated YAP (pYAP) relative to total YAP.
-
Cell Lysis:
-
Wash cultured cells (e.g., HEK293A or retinal organoids) with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by electrophoresis on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against pYAP (e.g., Ser127) and total YAP, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry:
-
Quantify the band intensities for pYAP and total YAP using image analysis software.
-
Normalize the pYAP signal to the total YAP signal to determine the relative phosphorylation level.
-
In Vivo Administration of this compound in Mice
This protocol outlines the procedure for systemic delivery of this compound to assess its in vivo efficacy.
-
Compound Formulation:
-
Dissolve this compound in a suitable vehicle, such as Kolliphor HS 15, to the desired concentration (e.g., for doses of 50, 100, or 200 mg/kg).
-
-
Animal Handling and Injection:
-
Use adult mice (e.g., 8-week-old males).
-
Administer the formulated this compound or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's weight.
-
-
Tissue Collection:
-
At specified time points post-injection (e.g., 2, 4, 8, and 24 hours), euthanize the mice.
-
Immediately dissect and collect tissues of interest (e.g., heart, liver, skin).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until protein extraction.
-
-
Protein Extraction from Tissues:
-
Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Follow the subsequent steps for protein quantification and Western blot analysis as described above.
-
Human Retinal Organoid Culture and Treatment
This protocol describes the culture of human retinal organoids and their treatment with LATS kinase inhibitors.
-
Organoid Culture:
-
Culture human induced pluripotent stem cell (hiPSC)-derived retinal organoids in appropriate differentiation media.
-
Maintain the organoids in suspension culture.
-
-
Inhibitor Treatment:
-
Treat the retinal organoids with this compound (e.g., 3 µM) or a comparator compound (e.g., TRULI at 10 µM) for the desired duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) in parallel.
-
-
Analysis:
-
Following treatment, harvest the organoids for protein extraction and Western blot analysis to assess YAP phosphorylation as described previously.
-
Conclusion
The experimental evidence strongly supports this compound as a more potent LATS kinase inhibitor than TRULI for inducing YAP dephosphorylation. Its efficacy at lower concentrations and its demonstrated in vivo activity make it a valuable tool for research in regenerative medicine. The provided protocols offer a framework for the validation and further investigation of this compound and other modulators of the Hippo-YAP signaling pathway.
References
- 1. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]
- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. annualreviews.org [annualreviews.org]
A Comparative Guide to Positive Controls for TDI-011536 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TDI-011536, a potent Lats kinase inhibitor, with alternative compounds that can be utilized as positive controls in experimental settings. The focus is on compounds that, like this compound, modulate the Hippo signaling pathway by inhibiting the Lats1 and Lats2 kinases, leading to the activation of the transcriptional coactivators YAP and TAZ.
Introduction to this compound and the Hippo Pathway
This compound is a small molecule inhibitor of the Large Tumor Suppressor (Lats) kinases 1 and 2. These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is active, Lats1/2 phosphorylate the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. Inhibition of Lats1/2 by compounds such as this compound prevents YAP/TAZ phosphorylation, allowing them to translocate to the nucleus, bind to TEAD transcription factors, and activate gene expression programs that promote cell proliferation and inhibit apoptosis.[1][2] Given its potent and selective activity, this compound is a valuable tool for studying the therapeutic potential of Hippo pathway inhibition in regenerative medicine and oncology.
Selecting a Positive Control
An appropriate positive control is essential for validating experimental systems and contextualizing the effects of this compound. An ideal positive control would be another well-characterized Lats1/2 inhibitor with a similar mechanism of action. This guide compares this compound with several such compounds: TRULI, VT02956, GA-017, and NIBR-LTSi.
Quantitative Comparison of Lats1/2 Inhibitors
The following table summarizes the reported in vitro potencies of this compound and potential positive controls against Lats1 and Lats2 kinases.
| Compound | Lats1 IC₅₀ (nM) | Lats2 IC₅₀ (nM) | Other Potency Metrics | Reference |
| This compound | 0.76 (at 2mM ATP) | Not explicitly stated, but inhibits both Lats1/2 | EC₅₀ for YAP dephosphorylation in HEK293A cells in the low nanomolar range. | [3] |
| TRULI | 0.2 (at 10µM ATP) | 0.2 (at 10µM ATP) | EC₅₀ for YAP dephosphorylation of 510 nM. | [4][5] |
| VT02956 | 0.76 | 0.52 | Cellular IC₅₀ for YAP phosphorylation inhibition of 0.16 µM in HEK293A cells. | [6][7][8] |
| GA-017 | 4.10 | 3.92 | Kᵢ values of 0.58 nM (Lats1) and 0.25 nM (Lats2) against ATP. | [9][10][11] |
| NIBR-LTSi | 1.4 | Not explicitly stated, but inhibits both Lats1/2 | EC₅₀ for YAP signaling activation of 1.0 - 2.7 µM. | [12][13] |
Experimental Performance and Applications
This table provides a comparative overview of the experimental applications and observed effects of this compound and its potential positive controls.
| Compound | Model System(s) | Key Experimental Observations | Reference |
| This compound | Human retinal organoids, mouse models (cardiac, liver, skin) | Promotes proliferation of Müller glia and cardiomyocytes; reduces YAP phosphorylation in vivo. | [3][14] |
| TRULI | Human retinal organoids, mouse cardiomyocytes | Induces cardiomyocyte proliferation; less potent than this compound in reducing YAP phosphorylation. | [4][14][15] |
| VT02956 | ER+ breast cancer cell lines, patient-derived tumor organoids | Inhibits ER+ breast cancer cell growth by repressing ESR1 expression. | [6][16] |
| GA-017 | Various cell lines (3D culture), mouse intestinal organoids | Promotes cell proliferation and spheroid/organoid formation in 3D culture. | [1][17] |
| NIBR-LTSi | Mouse and human organoids, mouse models (liver) | Promotes stem cell proliferation and liver regeneration; orally bioavailable. | [12][18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize Lats1/2 inhibitors.
In Vitro Lats Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on Lats1/2 kinase activity.
-
Reagents: Recombinant human Lats1 or Lats2 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a YAP-derived peptide).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound, positive control) in DMSO.
-
In a microplate, combine the Lats kinase, the test compound, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 2 mM, to mimic physiological conditions).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based kinase assay kit that quantifies the amount of ATP remaining in the well.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular YAP Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit Lats1/2 activity within a cellular context, leading to reduced YAP phosphorylation.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293A) and grow to a desired confluency.
-
Treatment: Treat the cells with various concentrations of the test compound or a positive control for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-YAP (e.g., Ser127) and total YAP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-YAP and total YAP. Normalize the phospho-YAP signal to the total YAP signal for each sample.
Cell Proliferation Assay
This assay assesses the functional consequence of Lats1/2 inhibition on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound or a positive control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Proliferation Measurement: Quantify cell proliferation using a standard method, such as:
-
Crystal Violet Staining: Fix and stain the cells with crystal violet, then solubilize the dye and measure the absorbance.
-
MTS/MTT Assay: Add the reagent to the wells and measure the absorbance, which correlates with the number of viable cells.
-
EdU Incorporation Assay: Pulse the cells with EdU, a nucleoside analog of thymidine, and detect its incorporation into newly synthesized DNA using a fluorescent azide.
-
-
Data Analysis: Normalize the proliferation data to the vehicle control and determine the EC₅₀ for the proliferative effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating Lats1/2 inhibitors.
Caption: The Hippo Signaling Pathway and the point of intervention for Lats1/2 inhibitors.
Caption: A typical experimental workflow for the characterization of Lats1/2 inhibitors.
References
- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of inhibitors of the kinases LATS1 and LATS2 - American Chemical Society [acs.digitellinc.com]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRULI | Lats kinases inhibitor, YAP activator | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GA-017 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NIBR-LTSi is a selective LATS kinase inhibitor activating YAP signaling and expanding tissue stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NIBR-LTSi is a selective LATS kinase inhibitor activating YAP signaling and expanding tissue stem cells in vitro and in vivo. - OAK Open Access Archive [oak.novartis.com]
A Researcher's Guide to Selecting Negative Controls for In Vitro Assays with TDI-011536
For researchers in drug discovery and development, the rigorous validation of in vitro assays is paramount. A critical component of this validation is the use of appropriate negative controls. This guide provides a comprehensive comparison of potential negative controls for in vitro assays involving TDI-011536, a potent Lats kinase inhibitor that modulates the Hippo-Yap signaling pathway.
This compound is an ATP-competitive inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2).[1] By inhibiting these kinases, this compound prevents the phosphorylation of Yes-associated protein (Yap), a key transcriptional co-activator.[2][3] This leads to the nuclear accumulation of Yap and the subsequent activation of genes that promote cell proliferation and organ regeneration.[2][3][4] Given its mechanism of action, typical in vitro assays for this compound include quantifying Yap phosphorylation, measuring the expression of Yap target genes, and assessing cell proliferation.
Choosing the Right Control: A Comparative Analysis
The ideal negative control for an in vitro experiment is a molecule that is structurally analogous to the active compound but lacks its specific biological activity. This helps to ensure that the observed effects are due to the specific inhibition of the target and not to off-target effects or the chemical scaffold of the molecule. In the context of this compound, several compounds can be considered for their suitability as negative or comparative controls.
A summary of the key characteristics of this compound and potential control compounds is presented in the table below.
| Compound | Mechanism of Action | Potency (IC50/EC50) | Suitability as a Control |
| This compound | Potent, ATP-competitive inhibitor of Lats1/2 kinases.[1] | IC50: 0.76 nM (Lats, in vitro); EC50: 10 nM (Yap phosphorylation in cells).[1] | Primary Investigational Compound |
| TRULI | Predecessor to this compound; Lats1/2 inhibitor. | Less potent than this compound. | Positive Control / Comparator |
| TDI-011214 | Structurally related to this compound with greatly diminished Lats inhibitory activity.[2] | Significantly less potent than TRULI and this compound.[2] | Ideal Negative Control (if available) |
| GA-017 | Potent and selective LATS1/2 inhibitor.[5][6][7][8][9] | IC50: 4.10 nM (LATS1), 3.92 nM (LATS2).[5][6] | Alternative Positive Control / Comparator |
| Vehicle (DMSO) | Solvent for this compound and other inhibitors. | N/A | Essential Negative Control |
Visualizing the Hippo-Yap Signaling Pathway
The following diagram illustrates the Hippo-Yap signaling pathway and highlights the inhibitory action of this compound on Lats1/2 kinases.
Caption: The Hippo-Yap signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Yap Phosphorylation Assay by Western Blot
This protocol is designed to assess the effect of this compound on the phosphorylation of Yap in a human cell line.
a. Experimental Workflow
Caption: Workflow for assessing Yap phosphorylation by Western blot.
b. Detailed Protocol
-
Cell Culture: Plate HEK293A cells or another suitable cell line in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with the following for 24 hours:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Yap (S127) and total Yap. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Yap signal to the total Yap signal.
-
Cell Proliferation Assay using EdU Incorporation
This assay measures the proliferation of cells in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., human retinal organoids or other responsive cell types) in a suitable culture format.
-
Treat with vehicle control, this compound (e.g., 3 µM), and other controls for a specified period (e.g., 5 days).[2]
-
-
EdU Labeling:
-
Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the cell culture medium for the final hours of the treatment period (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
-
EdU Detection:
-
Perform a click chemistry reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.
-
-
Immunofluorescence (Optional):
-
If desired, co-stain for cell-type-specific markers (e.g., Sox9 for Müller glia) using immunofluorescence.[2]
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
-
Logic for Selecting a Negative Control
The selection of an appropriate negative control is a critical decision in experimental design. The following diagram outlines the logical process for choosing a suitable negative control for in vitro assays with this compound.
Caption: Decision tree for selecting a negative control for this compound assays.
References
- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. GA-017 | LATS kinase inhibitor | Probechem Biochemicals [probechem.com]
- 8. GA-017 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Lats Inhibitors: TDI-011536 vs. VT02956
In the landscape of regenerative medicine and oncology, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, differentiation, and survival. Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of this pathway, acting as a brake on cell growth. Their inhibition presents a promising therapeutic strategy to promote tissue regeneration and combat certain cancers. This guide provides a detailed comparison of two prominent LATS kinase inhibitors, TDI-011536 and VT02956, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Hippo Pathway
Both this compound and VT02956 are potent small molecule inhibitors of LATS1 and LATS2 kinases. By inhibiting LATS, these compounds prevent the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Unphosphorylated YAP/TAZ can then translocate to the nucleus, where they associate with TEAD (TEA domain) transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.
Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound and VT02956.
A Comparative Analysis of LATS Kinase Inhibitors: TDI-011536 and GA-017
In the landscape of regenerative medicine and cancer research, the inhibition of Large Tumor Suppressor (LATS) kinases presents a promising therapeutic strategy. LATS kinases are central components of the Hippo signaling pathway, which plays a crucial role in organ size control and tissue homeostasis by regulating cell proliferation and apoptosis. By inhibiting LATS1 and LATS2, the downstream effectors YAP and TAZ can translocate to the nucleus, promoting cell growth and regeneration. This guide provides a comparative analysis of two potent LATS kinase inhibitors, TDI-011536 and GA-017, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Hippo Pathway
Both this compound and GA-017 are small molecule inhibitors that target the kinase activity of LATS1 and LATS2.[1][2][3][4][5] Their mechanism of action involves the competitive inhibition of ATP binding to the LATS kinases, thereby preventing the phosphorylation of YAP and TAZ.[4][5] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell proliferation and survival.[1][6]
Below is a diagram illustrating the signaling pathway affected by these inhibitors.
Comparative Performance Data
While direct head-to-head comparative studies are not publicly available, this section summarizes key performance metrics from independent studies.
In Vitro Kinase Inhibition
| Compound | Target | IC50 | Ki | Assay Conditions |
| This compound | Lats kinases | 0.76 nM | - | ATP concentration: 2 mM[4] |
| GA-017 | LATS1 | 4.10 ± 0.79 nM | 0.58 ± 0.11 nM | ATP-competitive[5][7] |
| LATS2 | 3.92 ± 0.42 nM | 0.25 ± 0.03 nM | ATP-competitive[5][7] |
Note: The IC50 values were determined under different ATP concentrations, which can influence the apparent potency of ATP-competitive inhibitors.
Cellular Activity
| Compound | Cell-Based Assay | EC50 | Experimental Model |
| This compound | Yap phosphorylation prevention | 10 nM | Not specified[4] |
| GA-017 | SKOV3 cell growth | 3.51 ± 0.26 µM | 3D culture[5][6] |
In Vivo Efficacy
This compound
In vivo studies in mice have demonstrated that intraperitoneal administration of this compound leads to a significant and reversible reduction in the phosphorylation of Yap in the heart, liver, and skin.[4] A dose of 200 mg/kg was shown to provide LATS inhibition for over 4 hours in these tissues.[8] Furthermore, treatment with this compound has been shown to upregulate Yap-target genes and induce a proliferative effect on cardiomyocytes in vivo.[4]
GA-017
While specific in vivo efficacy data for GA-017 in animal models is less detailed in the provided search results, its potent activity in promoting the ex vivo formation of mouse intestinal organoids suggests its potential for in vivo applications in tissue regeneration.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of LATS kinase inhibitors.
In Vitro LATS Kinase Assay (Generalized)
This assay measures the direct inhibitory effect of a compound on LATS kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP) is prepared.
-
Inhibitor Addition: The test compound (this compound or GA-017) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate magnesium ions, which are essential for kinase activity.
-
Signal Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ADP production or fluorescence-based assays that use phospho-specific antibodies.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based YAP Phosphorylation Assay (Generalized)
This assay assesses the ability of a compound to inhibit LATS kinase activity within a cellular context, leading to a decrease in YAP phosphorylation.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293A, MCF10A) is cultured in appropriate growth media.
-
Compound Treatment: Cells are treated with the LATS inhibitor at various concentrations for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated YAP (e.g., at Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected.
-
Analysis: The intensity of the protein bands is quantified, and the ratio of phosphorylated YAP to total YAP is calculated to determine the extent of inhibition.
Conclusion
Both this compound and GA-017 are potent inhibitors of LATS kinases with demonstrated activity in vitro and in cellular and/or ex vivo models. This compound has shown promising in vivo efficacy in reducing Yap phosphorylation in multiple organs. GA-017 has demonstrated robust effects on promoting cell growth in 3D culture systems and organoid formation.
The choice between these two compounds for research and development will depend on the specific application. For in vivo studies focused on organ regeneration, this compound has a more established profile. For applications in 3D cell culture and organoid development, GA-017 has shown significant utility. A direct, head-to-head comparison under identical experimental conditions would be invaluable for a definitive assessment of their relative performance. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.
References
- 1. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GA-017 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
TDI-011536: A Comparative Guide to a Potent and Selective LATS Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LATS kinase inhibitor TDI-011536 with its progenitor compound, TRULI, and other alternative LATS inhibitors. The information is intended to assist researchers in making informed decisions for their studies in regenerative medicine and oncology.
This compound is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2, key components of the Hippo signaling pathway.[1] By inhibiting LATS, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP), leading to its nuclear translocation and the activation of genes that promote cell proliferation and tissue regeneration.[2][3] Developed as a more refined version of the initial LATS inhibitor TRULI, this compound exhibits enhanced potency and selectivity.[2]
Potency and Efficacy Comparison
This compound demonstrates significantly improved potency in both biochemical and cell-based assays compared to its predecessor, TRULI.
| Compound | Target | Biochemical IC50 | Cellular EC50 (YAP Phosphorylation) | Reference |
| This compound | LATS1/2 | 0.76 nM (at 2 mM ATP) | 10 nM (in HEK29A cells) | [1] |
| TRULI | LATS1/2 | 0.2 nM (at 10 µM ATP) | 510 nM (in HEK293A cells) | [4] |
| VT02956 | LATS1 | 0.76 nM | 160 nM (in HEK293A cells) | [3] |
| VT02956 | LATS2 | 0.52 nM | Not Reported | [3] |
| GA-017 | LATS1 | 4.10 nM | Not Reported | |
| GA-017 | LATS2 | 3.92 nM | Not Reported |
Selectivity and Cross-Reactivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive kinome scan for this compound is not publicly available, its progenitor, TRULI, was profiled against a panel of 314 kinases. This analysis revealed that TRULI has significant off-target activity, binding to 34 kinases more strongly than to its intended target, LATS1. This suggests a lower selectivity for TRULI.
In contrast, this compound is described as a "highly specific" inhibitor with an improved selectivity profile, a key advancement over TRULI.[5] For comparison, other selective LATS kinase inhibitors have been developed. For instance, a compound structurally related to NIBR-LTSi showed inhibition of only two off-target kinases by more than 35% when screened against approximately 210 kinases at a concentration of 1 µM. Another inhibitor, GA-017, was found to inhibit 16 out of 321 kinases by more than 65%.
The development of this compound from TRULI focused on enhancing potency and drug-like properties, which often correlates with improved selectivity. The lack of widespread off-target effects is crucial for minimizing confounding experimental results and potential toxicity in therapeutic applications.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating LATS kinase inhibitors.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on LATS1/2 kinases.
References
- 1. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TDI-011536: A Potent LATS Kinase Inhibitor for Hippo Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TDI-011536 with other LATS kinase inhibitors, supported by experimental data and detailed methodologies. This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS kinases, this compound promotes the nuclear translocation and activity of the transcriptional coactivator Yes-associated protein (YAP), a critical regulator of cell proliferation and organ regeneration.
On-Target Effects of this compound
This compound demonstrates significant on-target effects by directly inhibiting LATS kinase activity, leading to the dephosphorylation of YAP. This prevents the cytoplasmic sequestration of YAP and allows its accumulation in the nucleus, where it can activate gene transcription programs associated with cell growth and proliferation.[1][2] Experimental evidence confirms that treatment with this compound leads to a significant reduction in phosphorylated YAP (pYAP) levels in various in vitro and in vivo models.[1][3][4]
Comparative Analysis of LATS Kinase Inhibitors
This compound has shown superior potency compared to its predecessor, TRULI. Furthermore, it exhibits comparable or enhanced efficacy when compared to other known LATS inhibitors such as GA-017. The following table summarizes the available quantitative data for these compounds.
| Compound | Target | In Vitro IC50 | Cellular EC50 | Key Findings |
| This compound | LATS1/2 | 0.76 nM (LATS1, 2 mM ATP)[3][5] | 10 nM (HEK293A cells)[3][5] | Significantly more potent than TRULI in reducing YAP phosphorylation and promoting Müller glia proliferation in human retinal organoids.[2][5][6] Demonstrates in vivo efficacy in reducing pYAP in multiple organs.[1][4] |
| TRULI | LATS1/2 | 0.2 nM (LATS1, 10 µM ATP)[7][8] | 510 nM (HEK293A cells)[9] | Predecessor to this compound, showed promise in promoting proliferation but with lower cellular potency.[2] |
| GA-017 | LATS1/2 | LATS1: 4.10 nM, LATS2: 3.92 nM[3][7][9] | Not explicitly stated | A potent, ATP-competitive inhibitor of LATS1/2 that promotes cell growth in 3D culture conditions.[3] |
Experimental Protocols
In Vitro LATS Kinase Inhibition Assay
This assay biochemically measures the inhibitory activity of a compound against LATS kinases.
-
Reagents and Materials: Recombinant LATS1/2 kinase, GST-YAP substrate protein, ATP, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
LATS kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of GST-YAP substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated YAP or consumed ATP is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[1]
-
Cell-Based YAP Phosphorylation Assay
This assay determines the ability of a compound to inhibit LATS kinase activity within a cellular context, leading to a decrease in YAP phosphorylation.
-
Cell Culture: HEK293A cells are commonly used and maintained in DMEM supplemented with 10% FBS.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Following treatment, cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies against phospho-YAP (e.g., Ser127) and total YAP.
-
The ratio of phosphorylated YAP to total YAP is quantified to determine the compound's effect. Phos-tag™ SDS-PAGE can also be used for a more sensitive detection of YAP phosphorylation shifts.[10][11][12]
-
Cardiomyocyte Proliferation Assay (EdU Incorporation)
This assay assesses the proliferative effect of LATS inhibitors on cardiomyocytes.
-
Cell Culture and Treatment: Primary neonatal cardiomyocytes are isolated and cultured. The cells are treated with the test compound.
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is added to the culture medium. EdU is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[13]
-
Detection:
-
After incubation, cells are fixed and permeabilized.
-
A click chemistry reaction is used to attach a fluorescent azide to the ethynyl group of the incorporated EdU.[14][15][16]
-
Cells are co-stained with a cardiomyocyte-specific marker (e.g., troponin T) and a nuclear counterstain (e.g., DAPI).
-
The percentage of EdU-positive cardiomyocytes is quantified by fluorescence microscopy or flow cytometry.[17]
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental procedures used to validate its effects, the following diagrams are provided.
Hippo Signaling Pathway and this compound Inhibition.
Experimental Workflow for this compound Evaluation.
References
- 1. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Hippo (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
TDI-011536: A Comparative Literature Review of a Potent Lats Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of TDI-011536, a potent Lats (Large Tumor Suppressor) kinase inhibitor, with its precursors and other relevant compounds. By summarizing key performance data, detailing experimental protocols, and visualizing its mechanism of action, this document serves as a valuable resource for researchers in regenerative medicine and oncology.
Abstract
This compound is a next-generation Lats kinase inhibitor developed to overcome the limitations of earlier compounds, such as its predecessor TRULI.[1][2] As a key component of the Hippo signaling pathway, Lats kinases play a crucial role in regulating cell proliferation and organ size.[3][4] Inhibition of Lats1 and Lats2 kinases by this compound prevents the phosphorylation of Yes-associated protein (YAP), a transcriptional coactivator.[1][2][5] This inhibition leads to the nuclear translocation of YAP and the activation of genes that promote cell proliferation and tissue regeneration.[1][2][6] This guide reviews the available literature to compare the potency, stability, and in vivo efficacy of this compound with other known Lats kinase inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other relevant Lats kinase inhibitors based on published literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, variations in assay protocols may influence the results.
Table 1: In Vitro Potency of Lats Kinase Inhibitors
| Compound | Target | IC50 | ATP Concentration | Assay Type | Reference |
| This compound | Lats Kinases | 0.76 nM | 2 mM | Biochemical | [5] |
| TRULI | Lats1 | 0.2 nM | 10 µM | Biochemical | [7] |
| GA-017 | LATS1 | 4.10 nM | Not Specified | Biochemical | [8] |
| GA-017 | LATS2 | 3.92 nM | Not Specified | Biochemical | [8] |
| NIBR-LATSi | Lats Kinases | 1.4 nM | Not Specified | Biochemical (CALIPER) |
Table 2: Cellular Activity of Lats Kinase Inhibitors
| Compound | Metric | Cell Line | EC50 / IC50 | Reference |
| This compound | Prevents Yap phosphorylation | Not Specified | 10 nM | [5] |
| This compound | Suppression of pYap | HEK293A | 40.8 ± 4.5 nM | [1] |
| TRULI | Prevents Yap phosphorylation | Not Specified | 510 nM | |
| VT02956 | Reduction of pYAP | HEK293A | 0.16 µM | [9] |
| NIBR-LATSi | Reduction of pYAP | JHH5 | 2.16 µM |
Table 3: Comparison of this compound and TRULI in Human Retinal Organoids
| Compound | Concentration | Effect on Yap Phosphorylation | Proliferation of Müller Glia | Reference |
| This compound | 3 µM | ~80% reduction | Tenfold increase | [1] |
| TRULI | 10 µM | ~30% reduction | Fivefold increase | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating Lats kinase inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of inhibitors of the kinases LATS1 and LATS2 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
